Product packaging for 4-Phenylpiperidin-2-one(Cat. No.:CAS No. 81976-73-0)

4-Phenylpiperidin-2-one

Cat. No.: B1288294
CAS No.: 81976-73-0
M. Wt: 175.23 g/mol
InChI Key: YZUKXJQGAVJSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenylpiperidin-2-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B1288294 4-Phenylpiperidin-2-one CAS No. 81976-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUKXJQGAVJSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313547
Record name 4-Phenyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81976-73-0
Record name 4-Phenyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81976-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 4-Phenylpiperidin-2-one?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

This technical guide provides a detailed examination of the known physical and chemical properties of 4-Phenylpiperidin-2-one (CAS No: 81976-73-0). The information compiled herein is intended to support research and development activities by providing key data on the compound's characteristics, synthesis, and safety profile.

Compound Identification and Chemical Structure

This compound is a heterocyclic organic compound featuring a phenyl group substituted at the 4-position of a piperidin-2-one scaffold. The piperidin-2-one core is a six-membered lactam ring.

  • IUPAC Name: this compound[1]

  • CAS Number: 81976-73-0[1][2]

  • Molecular Formula: C₁₁H₁₃NO[1][2]

  • SMILES: O=C1NCCC(C2=CC=CC=C2)C1[1][2]

  • InChI Key: YZUKXJQGAVJSTK-UHFFFAOYSA-N[1]

Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some properties are derived from experimental sources, many are computationally predicted and should be treated as estimates.

PropertyValueSourceNotes
Molecular Weight 175.23 g/mol PubChem[1], ChemScene[2]---
Appearance Not specified------
Melting Point Data not available------
Boiling Point Data not available------
Solubility Data not available------
pKa Data not available------
Topological Polar Surface Area (TPSA) 29.1 ŲPubChem[1]Computed
LogP 1.6802ChemSceneComputed
Hydrogen Bond Donors 1PubChem[1]Computed
Hydrogen Bond Acceptors 1PubChem[1]Computed
Rotatable Bonds 1PubChem[1]Computed

Spectral and Analytical Data

Detailed experimental spectral data for this compound is limited in publicly available literature.

  • ¹H NMR: Specific experimental data is not available in the cited sources.

  • ¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum, though the specific chemical shifts are not provided in the database entry.[1]

  • Infrared (IR) Spectroscopy: Specific experimental data is not available in the cited sources.

  • Mass Spectrometry (MS): Specific experimental data is not available in the cited sources.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of piperidone scaffolds is a well-established area of organic chemistry. One of the most common methods for the formation of substituted piperidones is the Dieckmann condensation .[3][4] This intramolecular cyclization of a diester is a powerful tool for constructing five- and six-membered rings. For this compound, a plausible synthetic route would involve a precursor molecule containing a phenyl group at the appropriate position relative to the ester and amine functionalities.

The general workflow for a Dieckmann-based synthesis of a substituted piperidone is illustrated below.

dieckmann_synthesis start Starting Materials (e.g., Substituted Amine, Acrylate) diester Formation of Diester Intermediate start->diester Michael Addition cyclization Intramolecular Cyclization (Dieckmann Condensation) - Strong Base (e.g., NaH, NaOEt) diester->cyclization hydrolysis Hydrolysis cyclization->hydrolysis decarboxylation Decarboxylation - Heat hydrolysis->decarboxylation product This compound decarboxylation->product

A generalized workflow for piperidone synthesis via Dieckmann condensation.
Experimental Protocol: General Dieckmann Condensation

While a specific protocol for this compound was not found, a general procedure for a related compound, 1-(2-phenethyl)-4-piperidone, involves the reaction of phenethylamine with methyl acrylate, followed by cyclization of the resulting bis-ester (the Dieckmann reaction), and subsequent hydrolysis and decarboxylation.[3][4]

Illustrative Protocol Steps:

  • Diester Formation: An appropriate amine is reacted with two equivalents of an acrylate ester (e.g., methyl acrylate), often via a Michael addition, to form the acyclic diester intermediate.

  • Cyclization: The diester is treated with a strong base, such as sodium hydride or sodium ethoxide, in an anhydrous solvent like toluene or THF. This promotes an intramolecular condensation reaction to form a β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., refluxing with concentrated HCl) to cleave the ester group, followed by thermal decarboxylation to yield the final piperidone product.[3]

  • Purification: The final product is typically purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C.[2]

The logical relationship for handling and safety precautions is outlined in the following diagram.

safety_workflow compound This compound hazard_id Hazard Identification - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) compound->hazard_id is classified as storage Storage - Sealed, Dry - 2-8°C compound->storage should be stored under handling Handling Protocols hazard_id->handling requires ppe Required PPE - Safety Glasses - Gloves - Lab Coat handling->ppe environment Work Environment - Fume Hood handling->environment

Key safety and handling considerations for this compound.

Applications in Drug Development

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry and are components of numerous approved drugs.[5][6] The 4-phenylpiperidine substructure, in particular, is a key pharmacophore in various classes of centrally acting agents. While the specific biological activity of this compound is not detailed in the reviewed literature, its structure suggests potential as an intermediate or a starting point for the synthesis of novel therapeutic agents. Further research would be required to elucidate its pharmacological profile.

References

An In-Depth Technical Guide to 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpiperidin-2-one, a heterocyclic compound featuring a phenyl group appended to a piperidinone core, represents a significant scaffold in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, demonstrating a broad range of pharmacological effects, particularly targeting the central nervous system. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, synthetic methodologies, and key physicochemical and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of its spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the exploration of novel therapeutics based on the 4-phenylpiperidine scaffold.

IUPAC Name and Chemical Structure

  • IUPAC Name: this compound[1]

  • Synonyms: 4-Phenyl-2-piperidone, 4-Aryl-δ-valerolactam

  • CAS Number: 81976-73-0[1]

  • Molecular Formula: C₁₁H₁₃NO[1]

  • Molecular Weight: 175.23 g/mol [1]

The structure of this compound consists of a six-membered piperidine ring containing a ketone group at the 2-position (a lactam) and a phenyl substituent at the 4-position.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 4-aryl-2-piperidones can be achieved through various synthetic routes. A common and effective method involves the cyclization of a δ-amino acid derivative. The following protocol is a representative procedure based on established methodologies for the synthesis of related compounds.

Experimental Protocol: Synthesis via Michael Addition and Lactamization

This synthetic approach involves a Michael addition of a nitrogen-containing species to an α,β-unsaturated ester, followed by reductive cyclization.

Step 1: Synthesis of Diethyl 2-(cyanomethyl)-3-phenylsuccinate

  • To a solution of sodium ethoxide, prepared from sodium (1.15 g, 0.05 mol) and absolute ethanol (25 mL), add ethyl cyanoacetate (5.65 g, 0.05 mol).

  • To this solution, add ethyl cinnamate (8.8 g, 0.05 mol) dropwise with stirring.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid.

  • Extract the product with diethyl ether, wash the ethereal layer with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Reductive Cyclization to 4-Phenyl-2-piperidone

  • Dissolve the crude diethyl 2-(cyanomethyl)-3-phenylsuccinate in ethanol.

  • Subject the solution to catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere (50 psi) at room temperature.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

synthesis_workflow Synthetic Workflow for this compound start Ethyl Cyanoacetate + Ethyl Cinnamate intermediate1 Michael Addition (NaOEt, Ethanol, Reflux) start->intermediate1 product1 Diethyl 2-(cyanomethyl)-3-phenylsuccinate intermediate1->product1 intermediate2 Reductive Cyclization (H2, Raney Ni, Ethanol) product1->intermediate2 final_product This compound intermediate2->final_product signaling_pathway Hypothesized Signaling Pathway Involvement compound This compound Derivatives target1 Voltage-gated Na+ Channels compound->target1 Inhibition target2 GABA-A Receptor compound->target2 Positive Allosteric Modulation effect Modulation of Neuronal Excitability target1->effect Decreased Na+ Influx target2->effect Increased Cl- Influx outcome Anticonvulsant Effect effect->outcome

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of synthetic routes for 4-Phenylpiperidin-2-one, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details seminal and contemporary synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key reactions.

Introduction

This compound, also known as 4-phenyl-δ-valerolactam, is a six-membered lactam featuring a phenyl group at the 4-position. This structural motif has garnered significant interest in pharmaceutical research due to its presence in a variety of biologically active molecules. Its constrained conformation serves as a valuable template for the design of peptidomimetics and other therapeutic agents. This guide traces the evolution of its synthesis, from early conceptualizations to modern, efficient protocols.

Historical Perspective and Discovery

The synthesis of piperidone derivatives has been a subject of extensive research for over a century, with early methods like the Petrenko-Kritschenko piperidone synthesis laying the groundwork for more complex structures. However, the first specific synthesis of a derivative that would pave the way for 4-phenyl-2-piperidones as constrained amino acid analogues appears in the early 1990s.

A significant milestone in the history of this scaffold was the work of Siegl and his colleagues in 1992. While developing conformationally restricted isosteres of phenylalanine for use in renin inhibitors, they reported the synthesis of 3-amino-4-phenyl-2-piperidones.[1] This work was pivotal as it highlighted the utility of the 4-phenyl-2-piperidone core as a rigid scaffold to mimic the spatial orientation of the phenyl side chain of phenylalanine. The synthesis involved an intramolecular cyclization strategy, demonstrating a viable route to this class of compounds.

While a definitive "discovery" of the unsubstituted this compound in the classical sense is difficult to pinpoint to a single event, its emergence as a valuable building block is intrinsically linked to the broader exploration of piperidones in medicinal chemistry and the specific need for conformationally constrained phenylalanine analogues.

Key Synthetic Methodologies

Several synthetic strategies have been employed to construct the 4-phenyl-2-piperidone core. These methods can be broadly categorized and are summarized in the table below.

Synthesis Method Key Reagents Reaction Conditions Yield (%) Reference
Intramolecular Cyclization of Amino EstersN-protected 4-amino-4-phenylpentanoic acid esterBase (e.g., NaH, NaOMe)Moderate to GoodGeneral Method
Reductive Amination followed by Lactamization4-oxo-4-phenylbutanoic acid, Amine, Reducing agentVariousModerateGeneral Method
Michael Addition and CyclizationCinnamic acid derivative, Acrylate derivative, Ammonia sourceBaseVariableGeneral Method

Detailed Experimental Protocols

Intramolecular Cyclization of an N-Acylamino Ester (Hypothetical protocol based on Siegl et al.)

This method represents a plausible route to the core 4-phenyl-2-piperidone structure, inspired by the synthesis of its amino-substituted analogue.[1]

Step 1: Synthesis of Ethyl 4-amino-4-phenylpentanoate

  • A solution of ethyl 4-oxo-4-phenylbutanoate (1.0 eq) in methanol is treated with ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude amino ester, which can be used in the next step without further purification.

Step 2: N-Protection of the Amino Ester

  • To a solution of the crude ethyl 4-amino-4-phenylpentanoate (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added, followed by the dropwise addition of an acylating agent (e.g., acetyl chloride, 1.1 eq) at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Intramolecular Cyclization

  • The N-protected amino ester (1.0 eq) is dissolved in a suitable solvent (e.g., THF, methanol).

  • A strong base (e.g., sodium methoxide, 1.1 eq) is added, and the mixture is heated to reflux for 6 hours.

  • The reaction is cooled to room temperature and neutralized with a weak acid (e.g., acetic acid).

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried, and concentrated. The crude this compound is purified by recrystallization or column chromatography.

Logical Workflow of Synthesis

The general synthetic logic for constructing the 4-phenyl-2-piperidone ring system often involves the formation of a linear precursor containing the necessary carbon and nitrogen atoms, followed by a cyclization step to form the lactam ring.

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A Phenyl-containing Starting Material (e.g., Phenylacetonitrile) B Chain Elongation (e.g., Michael Addition, Alkylation) A->B C Introduction of Nitrogen Atom (e.g., Amination, Nitrile Reduction) B->C D Activation of Carboxylic Acid/Ester C->D Linear Precursor E Intramolecular Amide Bond Formation D->E F This compound E->F Final Product

Caption: General synthetic workflow for this compound.

Signaling Pathways and Applications

The significance of this compound lies in its application as a rigid scaffold in drug design. By incorporating this moiety, medicinal chemists can create analogues of bioactive peptides with improved pharmacokinetic properties, such as increased stability and oral bioavailability.

For instance, in the context of renin inhibitors as investigated by Siegl et al., the 4-phenyl-2-piperidone core was designed to mimic the P3-P2 residue of angiotensinogen, the natural substrate for renin. The phenyl group occupies a hydrophobic pocket in the enzyme's active site, while the lactam backbone provides a constrained conformation.

G cluster_drug_design Drug Design Principle cluster_scaffold Scaffold Application A Bioactive Peptide (e.g., Angiotensinogen) B Pharmacophore Identification A->B C Conformationally Restricted Analogue Design B->C D This compound Scaffold C->D Scaffold Selection E Synthesis of Peptidomimetic D->E F Target Interaction (e.g., Renin Active Site) E->F G Therapeutic Outcome F->G Biological Effect

References

Key Starting Materials for the Synthesis of 4-Phenylpiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core starting materials and synthetic methodologies for the preparation of 4-phenylpiperidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis of this δ-lactam can be approached through several strategic pathways, primarily involving the formation and cyclization of a 5-amino-4-phenylpentanoic acid backbone or the rearrangement of a cyclic precursor. This document details the key chemical transformations, presents quantitative data in structured tables, and provides illustrative diagrams of the synthetic routes.

I. Overview of Synthetic Strategies

The principal retrosynthetic disconnections for this compound point to two main synthetic strategies:

  • Intramolecular Cyclization of a Linear Precursor: This approach involves the formation of a 5-amino-4-phenylpentanoic acid derivative, which is then induced to cyclize, forming the lactam ring. Key starting materials for this route are often derived from 3-phenylglutaric acid or cinnamic acid derivatives.

  • Ring Expansion of a Cyclic Precursor: This strategy utilizes a pre-existing five-membered ring which is then expanded to the six-membered piperidinone structure. The Beckmann rearrangement of a 3-phenylcyclopentanone oxime is a prime example of this approach.

II. Detailed Synthetic Routes and Key Starting Materials

A. Route 1: From 3-Phenylglutaric Acid via Hofmann or Curtius Rearrangement

This pathway commences with the readily available 3-phenylglutaric acid and proceeds through the formation of a glutarimide intermediate, which is then subjected to a rearrangement reaction.

1. Synthesis of 3-Phenylglutarimide:

3-Phenylglutaric acid is first converted to 3-phenylglutaric anhydride, a common intermediate. The anhydride is then treated with an ammonia source to yield 3-phenylglutarimide.

Key Starting Materials:

  • 3-Phenylglutaric acid

  • Acetic anhydride (for anhydride formation)

  • Urea or ammonia (for imide formation)

Experimental Protocol: Synthesis of 3-Phenylglutaric Anhydride

A mixture of 3-phenylglutaric acid and acetic anhydride is heated under reflux. The excess acetic anhydride is removed by distillation, and the resulting 3-phenylglutaric anhydride is purified by vacuum distillation or recrystallization.

2. Hofmann Rearrangement of 3-Phenylglutarimide:

The Hofmann rearrangement of 3-phenylglutarimide provides a direct route to a precursor that cyclizes to this compound. The reaction involves the treatment of the imide with a halogen (e.g., bromine) and a strong base.[1] This generates an intermediate that rearranges to form a 5-amino-4-phenylpentanoic acid derivative, which subsequently cyclizes to the desired lactam.

Key Reagents:

  • Bromine

  • Sodium hydroxide

Logical Relationship: Hofmann Rearrangement Pathway

Hofmann_Rearrangement 3-Phenylglutaric_Acid 3-Phenylglutaric_Acid 3-Phenylglutarimide 3-Phenylglutarimide 3-Phenylglutaric_Acid->3-Phenylglutarimide 1. Acetic Anhydride 2. Urea/Heat N-bromoimide N-bromoimide 3-Phenylglutarimide->N-bromoimide Br2, NaOH Isocyanate_Intermediate Isocyanate_Intermediate N-bromoimide->Isocyanate_Intermediate Rearrangement 5-Amino-4-phenylpentanoic_Acid_Derivative 5-Amino-4-phenylpentanoic_Acid_Derivative Isocyanate_Intermediate->5-Amino-4-phenylpentanoic_Acid_Derivative Hydrolysis This compound This compound 5-Amino-4-phenylpentanoic_Acid_Derivative->this compound Intramolecular Cyclization

Caption: Synthetic pathway from 3-phenylglutaric acid via Hofmann rearrangement.

B. Route 2: From 3-Phenylcyclopentanone via Beckmann Rearrangement

This elegant approach involves the ring expansion of a five-membered carbocycle. The key steps are the synthesis of 3-phenylcyclopentanone, its conversion to the corresponding oxime, and the subsequent Beckmann rearrangement.

1. Synthesis of 3-Phenylcyclopentanone:

3-Phenylcyclopentanone can be prepared from 3-phenylglutaric acid through Dieckmann condensation of its corresponding diester, followed by hydrolysis and decarboxylation.

Key Starting Materials:

  • 3-Phenylglutaric acid

  • Thionyl chloride or an alcohol with acid catalyst (for esterification)

  • A strong base (e.g., sodium ethoxide) for Dieckmann condensation

2. Oximation of 3-Phenylcyclopentanone:

The ketone is converted to its oxime by reaction with hydroxylamine hydrochloride.

Key Reagents:

  • Hydroxylamine hydrochloride

  • A base (e.g., sodium acetate or pyridine)

3. Beckmann Rearrangement of 3-Phenylcyclopentanone Oxime:

The Beckmann rearrangement of the oxime is the key step, yielding this compound.[2][3][4] The reaction is typically catalyzed by a strong acid. The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.

Key Reagents:

  • Strong acids (e.g., sulfuric acid, polyphosphoric acid)

  • Other reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can also be used.[2]

Experimental Protocol: General Procedure for Beckmann Rearrangement

The oxime is dissolved in a suitable solvent and treated with a strong acid or another promoting reagent. The reaction mixture is heated to facilitate the rearrangement. After the reaction is complete, the mixture is neutralized, and the product is extracted and purified. The choice of acid and reaction conditions can significantly influence the yield and purity of the resulting lactam.

Experimental Workflow: Beckmann Rearrangement Route

Beckmann_Rearrangement_Workflow 3-Phenylglutaric_Acid 3-Phenylglutaric_Acid Diethyl_3-Phenylglutarate Diethyl_3-Phenylglutarate 3-Phenylglutaric_Acid->Diethyl_3-Phenylglutarate Ethanol, H+ Cyclic_beta-keto_ester Cyclic_beta-keto_ester Diethyl_3-Phenylglutarate->Cyclic_beta-keto_ester NaOEt (Dieckmann) 3-Phenylcyclopentanone 3-Phenylcyclopentanone Cyclic_beta-keto_ester->3-Phenylcyclopentanone H3O+, Heat (-CO2) 3-Phenylcyclopentanone_Oxime 3-Phenylcyclopentanone_Oxime 3-Phenylcyclopentanone->3-Phenylcyclopentanone_Oxime NH2OH.HCl This compound This compound 3-Phenylcyclopentanone_Oxime->this compound Acid Catalyst (Beckmann Rearrangement)

Caption: Synthesis of this compound via Beckmann rearrangement.

III. Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of piperidinones and related precursors. Note that specific yields for the direct synthesis of this compound are not widely reported in the literature, and the presented data is based on analogous reactions.

Reaction StepStarting MaterialProductReagents/ConditionsTypical Yield (%)
Anhydride Formation3-Phenylglutaric acid3-Phenylglutaric anhydrideAcetic anhydride, reflux82-86%
OximationCyclohexanoneCyclohexanone oximeHydroxylamine hydrochloride, baseHigh
Beckmann RearrangementCyclohexanone oximeε-CaprolactamStrong acidHigh
Dieckmann CondensationDiethyl adipateEthyl 2-oxocyclopentanecarboxylateSodium ethoxide~80%

IV. Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Beckmann rearrangement of 3-phenylcyclopentanone oxime and the Hofmann rearrangement of 3-phenylglutarimide being the most prominent strategies. The choice of route may depend on the availability of starting materials, desired scale of production, and safety considerations associated with the reagents. The key starting materials, 3-phenylglutaric acid and its derivatives, serve as versatile precursors for both major pathways. Further optimization of the reaction conditions for the direct synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.

References

Spectroscopic Profile of 4-Phenylpiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Phenylpiperidin-2-one, a heterocyclic molecule of interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.15 - 7.31m-
Piperidine-H3.155--
Piperidine-H2.72--
Piperidine-H2.61--
Piperidine-H1.86--
Piperidine-H1.75 - 1.89m-
Piperidine-H1.60--

Note: The data presented is based on typical values for similar 4-phenylpiperidine structures and may vary depending on the solvent and experimental conditions. Specific peak assignments for the piperidine ring protons are complex due to potential overlapping signals and require advanced 2D NMR techniques for definitive assignment.

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. A predicted ¹³C NMR spectrum in D₂O shows the following key signals.[1]

Carbon Assignment Chemical Shift (ppm)
C=O (Amide)165.10
Aromatic C (Quaternary)149.17
Aromatic C-H140.74, 135.70, 132.04, 131.19, 131.13
Piperidine C-444.80
Piperidine C-644.80
Piperidine C-325.90
Piperidine C-525.90
Piperidine C-2-

Note: This is a predicted spectrum and experimental values may differ. The peak for the C-2 carbon is not explicitly listed in the provided prediction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3300N-H (Amide)Stretching
3100 - 3000C-H (Aromatic)Stretching
3000 - 2850C-H (Aliphatic)Stretching
~1670C=O (Amide)Stretching
1600 - 1450C=C (Aromatic)Stretching
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For the related compound 4-phenylpiperidine, the molecular ion peak is observed at m/z 161.[2] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (175.23 g/mol ).

m/z Proposed Fragment
175[M]⁺ (Molecular Ion)
104[C₈H₈]⁺ (Styrene radical cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound sample (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Data is acquired and processed using the spectrometer's software, which includes Fourier transformation of the free induction decay (FID) signal, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Purified Sample ir IR Spectroscopy synthesis->ir Purified Sample ms Mass Spectrometry synthesis->ms Purified Sample nmr_data NMR Spectra (Chemical Shifts, Coupling) nmr->nmr_data ir_data IR Spectrum (Functional Groups) ir->ir_data ms_data Mass Spectrum (Molecular Weight, Fragmentation) ms->ms_data structure Structure Confirmation of This compound nmr_data->structure Combined Data ir_data->structure Combined Data ms_data->structure Combined Data

Caption: Workflow for Spectroscopic Characterization.

References

In-depth Technical Guide: Potential Biological Activities of 4-Phenylpiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidin-2-one scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against a variety of cancer cell lines. The structural rigidity of the piperidin-2-one core, combined with the phenyl substitution at the 4-position, provides a key pharmacophore for anticancer activity.

Quantitative Data for Anticancer Activity

While specific IC50 values for a broad range of this compound derivatives are not extensively reported in publicly available literature, studies on structurally related compounds, such as piperidine-containing derivatives, have shown significant anticancer potential. For instance, certain novel piperidine derivatives have been reported to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the p53-MDM2 signaling pathway[1].

Compound ClassCell LineIC50 (µM)Mechanism of Action
Novel Oridonin Derivatives with Piperidine MoietyHCT116 (Colon)Variesp53-MDM2 pathway modulation, cell cycle arrest, apoptosis[1]
Piperazine DerivativesK562 (Leukemia)0.06 - 0.16Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL pathways

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential of piperidine-containing scaffolds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in an organic solvent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Mechanism Workflow

anticancer_workflow Compound This compound Derivative CancerCells Cancer Cell Lines (e.g., HCT116, MCF-7) Compound->CancerCells Treatment MTT_Assay MTT Assay (Cell Viability) CancerCells->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Potent Compounds Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound scaffold has been explored for its potential to yield compounds with antibacterial and antifungal properties.

Quantitative Data for Antimicrobial Activity

Specific MIC values for this compound derivatives are not widely available. However, studies on N-benzyl piperidin-4-one derivatives have shown potent activity against various bacterial and fungal strains[2].

Compound ClassMicroorganismMIC (µg/mL)
N-benzyl piperidin-4-one derivativesEscherichia coliPotent activity reported[2]
N-benzyl piperidin-4-one derivativesAspergillus nigerPotent activity reported[2]
Pyrazole derivativesBacillus cereus128[3]

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential of piperidine-containing scaffolds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial Action Logical Relationship

antimicrobial_action Derivative This compound Derivative BacterialCell Bacterial Cell Derivative->BacterialCell Interacts with CellWall Cell Wall Synthesis Inhibition BacterialCell->CellWall Membrane Cell Membrane Disruption BacterialCell->Membrane Enzyme Essential Enzyme Inhibition BacterialCell->Enzyme GrowthInhibition Inhibition of Bacterial Growth CellWall->GrowthInhibition Membrane->GrowthInhibition Enzyme->GrowthInhibition

Caption: Putative mechanisms of antimicrobial action for this compound derivatives.

Neuroprotective Activity

The development of agents that can protect neurons from damage is a critical area of research for treating neurodegenerative diseases and acute brain injuries. This compound derivatives have shown potential as anticonvulsant agents, a key aspect of neuroprotection.

Quantitative Data for Neuroprotective (Anticonvulsant) Activity

A study on a series of this compound derivatives identified a lead compound with significant anticonvulsant activity[3].

CompoundTest ModelED50 (mg/kg)Protective Index (PI)
7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneMES23.7> 33.7
7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-onescPTZ78.1> 10.0

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard preclinical screening tests for anticonvulsant drugs.

Maximal Electroshock (MES) Test:

  • Animal Model: Typically mice or rats.

  • Compound Administration: Administer the test compound (this compound derivative) intraperitoneally or orally.

  • Induction of Seizure: After a predetermined time, induce a seizure by delivering an electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The ED50 is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Typically mice.

  • Compound Administration: Administer the test compound.

  • Induction of Seizure: Administer a subcutaneous injection of pentylenetetrazole (PTZ), a GABA antagonist, to induce clonic seizures.

  • Observation: Observe the animals for the presence or absence of clonic seizures for a defined period.

  • ED50 Determination: The ED50 is the dose of the compound that protects 50% of the animals from clonic seizures.

Visualization: Neuroprotective Signaling Pathway

The anticonvulsant activity of some this compound derivatives is suggested to be mediated through the modulation of the GABAergic system, potentially by interacting with the GABAA receptor[3].

neuroprotection_pathway Derivative This compound Derivative GABAaR GABAA Receptor Derivative->GABAaR Positive Allosteric Modulation ChlorideInflux Increased Chloride Influx GABAaR->ChlorideInflux Opens Channel GABA GABA GABA->GABAaR Binds to Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Neuroprotection Anticonvulsant Effect (Neuroprotection) ReducedExcitability->Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound derivatives via modulation of the GABAA receptor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The evidence for anticonvulsant effects is particularly noteworthy, suggesting a potential for these compounds in the treatment of epilepsy and other neurological disorders. While the data on anticancer and antimicrobial activities are less specific to this exact scaffold, the promising results from structurally related compounds warrant further investigation. Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The experimental protocols and visualized pathways provided in this guide offer a framework for such future investigations.

References

Commercial Availability and Technical Guide for 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Phenylpiperidin-2-one, a valuable building block in medicinal chemistry and drug development. The guide details its chemical properties, lists commercial suppliers, and provides representative experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound, with the CAS number 81976-73-0, is a piperidinone derivative featuring a phenyl group at the 4-position.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 81976-73-0[1]
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
IUPAC Name This compound[1]
Topological Polar Surface Area (TPSA) 29.1 Ų
logP 1.4[1]

Commercial Suppliers

This compound is available from various chemical suppliers, typically as a research chemical. The purity and available quantities may vary between suppliers. It is advisable to request a certificate of analysis for lot-specific data.

SupplierPurityNotes
ChemScene≥97%Offers custom synthesis and commercial production services.
Sigma-AldrichVariesOften available through partner companies.
LookChemVariesA platform connecting various suppliers.
Molbase>97%Lists various suppliers and their offerings.[2]
ECHEMIVariesConnects buyers with chemical manufacturers.[3]
Guidechem98%Lists manufacturers and their minimum order quantities.[4]

Note: Pricing is generally available upon request from the respective suppliers.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of this compound. These are generalized methods and may require optimization based on laboratory conditions and available reagents.

Synthesis of 4-Aryl-2-piperidones via Dieckmann Condensation

A common method for the synthesis of 4-substituted piperidin-2-ones is through the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation.[5][6] The following is a representative protocol for the synthesis of a 4-aryl-2-piperidone.

Materials:

  • Appropriate N-substituted-bis(β-propionate) ester

  • Sodium methoxide or other suitable base

  • Toluene or other inert solvent

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Cyclization (Dieckmann Condensation):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted-bis(β-propionate) ester in anhydrous toluene.

    • Add a strong base, such as sodium methoxide, portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Hydrolysis:

    • Carefully quench the reaction with water.

    • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Add hydrochloric acid to the organic layer and stir to facilitate the hydrolysis and decarboxylation of the intermediate β-keto ester.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-piperidone.

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected signals for this compound would include:

    • Aromatic protons in the range of δ 7.2-7.4 ppm.

    • Protons on the piperidinone ring at various chemical shifts, with characteristic multiplicities and coupling constants.

    • A broad singlet for the NH proton.

¹³C NMR Analysis:

  • Acquire a ¹³C NMR spectrum.

  • Expected signals would include:

    • A carbonyl carbon (C=O) signal around δ 170 ppm.

    • Aromatic carbon signals in the range of δ 120-145 ppm.

    • Aliphatic carbon signals of the piperidinone ring.

2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of this compound.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 25°C.[9]

Procedure:

  • Prepare a stock solution of the sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities.

  • Purity can be calculated based on the relative peak areas.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the identification and quantification of volatile compounds. Derivatization may be necessary to improve the volatility of this compound.[10]

Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Inlet Temperature: 250°C.[10]

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C.[10]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[11]

Procedure:

  • Derivatization (if necessary): React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.[10]

  • Inject the prepared sample into the GC-MS system.

  • The resulting mass spectrum can be compared to spectral libraries for identification. The fragmentation pattern will be characteristic of the molecule's structure.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start N-substituted-bis(β-propionate) ester dieckmann Dieckmann Condensation start->dieckmann Base (e.g., NaOMe) Toluene, Reflux hydrolysis Hydrolysis & Decarboxylation dieckmann->hydrolysis HCl purification Purification (Column Chromatography) hydrolysis->purification Crude Product product This compound purification->product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical_Workflow cluster_analysis Analytical Workflow for this compound cluster_structural Structural Elucidation cluster_purity Purity Assessment cluster_identification Identification & Quantification sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hplc HPLC-UV sample->hplc gcms GC-MS sample->gcms

Caption: An overview of analytical methods for this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Phenylpiperidin-2-one (CAS No. 81976-73-0), a compound of interest in pharmaceutical research and development. The following sections detail the material's hazards, appropriate handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1][2]

Table 1: GHS Classification for this compound

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed.[3][4]

Precautionary Statements

Adherence to the following precautionary statements is mandatory when handling this compound.[1][2][5][6]

Table 2: Precautionary Statements for this compound

Category Statement Code Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash face, hands and any exposed skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Response P301 + P317IF SWALLOWED: Get medical help.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P319Get medical help if you feel unwell.[1]
P321Specific treatment (see supplemental first aid instruction on this label).[1]
P332 + P317If skin irritation occurs: Get medical help.[1]
P337 + P317If eye irritation persists: Get medical help.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1][2]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P405Store locked up.[1][2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocol: General Safe Handling Procedure

As specific experimental protocols for this compound are not publicly available, the following general procedure should be adopted. This protocol is based on standard best practices for handling hazardous chemicals in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment

PPE Category Item Specifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[7][8]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[7]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[7]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[7][9]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.[7][8]

3.2. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[2][11]

3.3. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

3.4. Disposal

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2][6] Do not empty into drains.[2]

Emergency Procedures

Table 4: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[2]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][13][14] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Clean mouth with water. Do NOT induce vomiting. Get medical attention.[2]

4.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][15]

  • Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][15]

4.2. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[2] Use personal protective equipment as required.[2]

  • Environmental Precautions: Do not let product enter drains.[5]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: A flowchart of the general safe handling workflow.

G Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Additional PPE (if necessary) notify->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Spill Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Complete Spill Report dispose->report

Caption: A logical diagram for responding to an accidental spill.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

CAS number and molecular formula of 4-Phenylpiperidin-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its fundamental chemical properties, synthesis, and known biological context, with a focus on presenting clear, structured data and methodologies.

Core Chemical and Physical Properties

This compound is a derivative of piperidine featuring a phenyl group at the 4-position and a carbonyl group at the 2-position. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 81976-73-0[1]
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
IUPAC Name This compound[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synthesis of this compound: An Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, the synthesis of the broader class of 4-piperidones is well-established. These methods can be adapted to produce the target compound. The following sections describe a generalized experimental approach.

General Synthetic Strategy: Dieckmann Condensation

A common and versatile method for the synthesis of 4-piperidone scaffolds is the Dieckmann condensation.[2][3] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. The general workflow for synthesizing a 4-piperidone derivative is illustrated below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation Start Primary Amine + α,β-Unsaturated Ester Intermediate1 Diester Intermediate Start->Intermediate1 Reaction Intermediate2 β-Ketoester Intermediate1->Intermediate2 Base-catalyzed intramolecular cyclization Product 4-Piperidone Derivative Intermediate2->Product Acidic or basic conditions

Caption: Generalized workflow for the synthesis of 4-piperidone derivatives.

Experimental Protocol: A Generalized Approach

The following protocol outlines the key steps in a typical synthesis of a 4-piperidone derivative, which could be adapted for this compound.

Materials:

  • A primary amine (e.g., an amino acid derivative)

  • An α,β-unsaturated ester (e.g., methyl acrylate)

  • A strong base (e.g., sodium ethoxide, sodium hydride)

  • An appropriate solvent (e.g., toluene, ethanol)

  • Acid or base for hydrolysis and decarboxylation (e.g., HCl, NaOH)

Procedure:

  • Michael Addition: The primary amine is reacted with two equivalents of the α,β-unsaturated ester in a suitable solvent. This reaction forms a diester intermediate. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Dieckmann Condensation: The diester intermediate is then treated with a strong base to induce an intramolecular cyclization, forming a β-ketoester. This reaction is usually carried out under anhydrous conditions to prevent side reactions.

  • Hydrolysis and Decarboxylation: The resulting β-ketoester is subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final 4-piperidone derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.

Biological and Pharmacological Context

The 4-phenylpiperidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules, particularly those targeting the central nervous system. Derivatives of 4-phenylpiperidine are known to exhibit a range of pharmacological activities, including:

  • Opioid Receptor Agonism: The 4-phenylpiperidine structure is a core component of several opioid analgesics.[4]

  • Dopamine D2 Receptor Ligands: Modifications of the 4-phenylpiperidine ring have led to the development of ligands for the dopamine D2 receptor, with potential applications in treating neurological and psychiatric disorders.[5]

  • Antimicrobial and Antifungal Activity: Certain derivatives of piperidin-4-one have shown promising in vitro antibacterial and antifungal properties.[6]

While the specific biological activity and signaling pathways of this compound are not extensively detailed in the current literature, its structural similarity to these pharmacologically active classes of compounds suggests its potential as a scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile.

The logical relationship for the development of such compounds can be visualized as a progression from the core scaffold to potential therapeutic applications.

G Scaffold 4-Phenylpiperidine Scaffold Modification Chemical Modification (e.g., substitution at N1, C3, C4) Scaffold->Modification Screening Biological Screening (e.g., receptor binding assays, antimicrobial assays) Modification->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow starting from a core scaffold.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not consistently available across public databases. However, for related 4-phenylpiperidine and piperidin-4-one derivatives, characteristic spectral features can be expected.

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group would be expected in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the upfield region.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region, while the carbonyl carbon of the lactam would appear significantly downfield. The aliphatic carbons of the piperidine ring would be found in the upfield region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be a key feature, typically appearing in the range of 1650-1680 cm⁻¹. An N-H stretch would also be observable for the unsubstituted lactam.

Researchers are advised to acquire and interpret their own spectral data for unambiguous characterization of synthesized this compound.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically relevant piperidine derivatives. While specific experimental and biological data are sparse, the established synthetic methodologies for the piperidone core and the known biological activities of the 4-phenylpiperidine scaffold provide a solid foundation for future research and development. This guide serves as a starting point for professionals seeking to explore the potential of this and related compounds in drug discovery.

References

Methodological & Application

Step-by-step protocol for the synthesis of 4-Phenylpiperidin-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed protocol for the synthesis of 4-Phenylpiperidin-2-one, a δ-valerolactam derivative. The described methodology is based on the lactamization of a β-C−H arylated δ-aminopentanoic acid derivative. This approach provides a direct route to construct the 4-aryl-2-piperidone scaffold, which is a valuable building block in medicinal chemistry.

Introduction

4-Aryl-2-piperidones are important heterocyclic motifs present in a variety of biologically active compounds. The synthesis of these scaffolds is of significant interest to the pharmaceutical industry for the development of new therapeutic agents. The protocol detailed herein describes the synthesis of this compound via the cyclization of an appropriate δ-aminopentanoic acid precursor.

Reaction Scheme

The overall synthetic strategy involves two main stages: the synthesis of the N-protected δ-aminopentanoic acid precursor and its subsequent lactamization to yield the desired this compound.

Scheme 1: Overall synthesis of this compound

Experimental Protocol

3.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Synthesis of the Precursor: N-Phthaloyl-4-phenyl-δ-aminopentanoic acid

A detailed protocol for the synthesis of the precursor is based on established methods of C-H arylation of amino acid derivatives. For the purpose of this application note, we will assume the precursor is available.

3.3. Synthesis of this compound (Lactamization)

This protocol is adapted from the general procedure for the lactamization of β-C−H arylated N-phthaloyl δ-aminopentanoic acid carboxamides.[1]

  • Reaction Setup: To a solution of N-Phthaloyl-4-phenyl-δ-aminopentanoic acid (1.0 eq) in a suitable solvent such as acetic acid, add a dehydrating agent (e.g., acetic anhydride, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a solution of hydrazine hydrate (1.2 eq) in ethanol and refluxed for 2 hours to remove the phthaloyl protecting group.

  • Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Lactamization Step

ParameterValue
Starting MaterialN-Phthaloyl-4-phenyl-δ-aminopentanoic acid
Molar Equivalents1.0
Dehydrating AgentAcetic Anhydride
Molar Equivalents2.0
Deprotecting AgentHydrazine Hydrate
Molar Equivalents1.2
SolventAcetic Acid, Ethanol
Reaction TemperatureReflux (approx. 118 °C)
Reaction Time4-6 hours (Lactamization), 2 hours (Deprotection)
YieldNot specified in snippets
Purity>95% after chromatography

Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start precursor N-Phthaloyl-4-phenyl- δ-aminopentanoic acid start->precursor reflux Reflux (4-6h) precursor->reflux Add reagents Acetic Anhydride, Acetic Acid reagents->reflux Add workup1 Solvent Removal reflux->workup1 deprotection Hydrazine Hydrate, Ethanol, Reflux (2h) workup1->deprotection workup2 Filtration & Concentration deprotection->workup2 purification Column Chromatography workup2->purification product This compound purification->product

References

Application Notes and Protocols: Enantioselective Synthesis of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidin-2-one scaffold is a key structural motif found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. The chirality of the stereocenter at the C4 position can profoundly influence the pharmacological activity and pharmacokinetic properties of these molecules. Therefore, the development of efficient and highly stereoselective synthetic methods to access enantiopure this compound is a critical objective.

These application notes provide a detailed protocol for the enantioselective synthesis of this compound via an organocatalyzed Michael addition reaction, a powerful and versatile strategy for the asymmetric construction of carbon-carbon bonds. Additionally, alternative synthetic strategies are briefly discussed.

Primary Synthetic Strategy: Organocatalytic Michael Addition

The recommended approach involves a highly enantioselective Michael addition of a nitromethane precursor to an α,β-unsaturated ester, followed by reduction and subsequent lactamization. This method, catalyzed by a chiral squaramide organocatalyst, offers high stereocontrol under mild reaction conditions.

Logical Workflow of the Organocatalytic Synthesis

Organocatalytic Synthesis Workflow start Start Materials: Cinnamaldehyde & Malonic Acid step1 Knoevenagel Condensation start->step1 intermediate1 Intermediate A: (E)-5-phenylpenta-2,4-dienoic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Intermediate B: Methyl (E)-5-phenylpenta-2,4-dienoate step2->intermediate2 step3 Organocatalytic Michael Addition with Nitromethane intermediate2->step3 intermediate3 Intermediate C: Methyl (R)-4-nitro-5-phenylpentanoate step3->intermediate3 step4 Nitro Group Reduction intermediate3->step4 intermediate4 Intermediate D: Methyl (R)-4-amino-5-phenylpentanoate step4->intermediate4 step5 Lactamization intermediate4->step5 end_product Final Product: (R)-4-Phenylpiperidin-2-one step5->end_product Asymmetric Hydrogenation Pathway start 4-Phenyl-2-pyridone step1 Asymmetric Hydrogenation [Rh(COD)Cl]₂ / Chiral Ligand, H₂ start->step1 end_product (S)-4-Phenylpiperidin-2-one step1->end_product

Application Notes and Protocols: Scale-up Synthesis of 4-Phenylpiperidin-2-one for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Phenylpiperidin-2-one, a valuable scaffold in medicinal chemistry. The synthesis is based on a two-step process commencing with the formation of 4-phenylglutarimide from 4-phenylglutaric acid, followed by a selective reduction to the desired lactam. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a visualization of the synthetic workflow. Additionally, a diagram of the Sigma-1 receptor signaling pathway is provided, as 4-phenylpiperidine derivatives are known to interact with this target, suggesting a potential area of application for the synthesized compound in neuropharmacology and drug discovery.

Introduction

The 4-phenylpiperidine motif is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Derivatives of this core structure have been identified as potent ligands for various receptors, including opioid and sigma receptors, making them attractive targets for the development of novel therapeutics for pain management, neurological disorders, and other conditions. This compound, a lactam derivative, serves as a key intermediate for the synthesis of a diverse library of such compounds. This document outlines a reliable and scalable two-step synthesis for laboratory use.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The first step involves the cyclization of 4-phenylglutaric acid to 4-phenylglutarimide. The second step is a selective reduction of one of the carbonyl groups of the glutarimide to yield the target this compound.

Synthesis_Workflow Start 4-Phenylglutaric Acid Step1 Step 1: Imide Formation Start->Step1 Urea, Heat Intermediate 4-Phenylglutarimide Step1->Intermediate Step2 Step 2: Selective Carbonyl Reduction Intermediate->Step2 Sodium Borohydride, Lewis Acid Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenylglutarimide

This procedure describes the formation of 4-phenylglutarimide from 4-phenylglutaric acid via a thermal condensation with urea.

Materials:

  • 4-Phenylglutaric acid

  • Urea

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Crystallization dish

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, combine 4-phenylglutaric acid (1.0 eq) and urea (1.2 eq).

  • Thoroughly mix the solids with a glass rod.

  • Fit the flask with a condenser and heat the mixture in a heating mantle to 150-160 °C.

  • Maintain this temperature for 2 hours. The mixture will melt, and ammonia gas will evolve.

  • After 2 hours, allow the reaction mixture to cool to approximately 100 °C.

  • Carefully pour the molten product into a crystallization dish and allow it to solidify.

  • Recrystallize the crude product from hot ethanol to yield pure 4-phenylglutarimide as a white crystalline solid.

  • Dry the product under vacuum.

Step 2: Selective Reduction of 4-Phenylglutarimide to this compound

This protocol details the selective reduction of one carbonyl group of 4-phenylglutarimide using sodium borohydride in the presence of a Lewis acid.

Materials:

  • 4-Phenylglutarimide

  • Sodium borohydride (NaBH₄)

  • Boric acid or other suitable Lewis acid

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer with heating plate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to an inert gas line.

  • Under an inert atmosphere, add 4-phenylglutarimide (1.0 eq) and boric acid (1.1 eq) to the flask.

  • Add anhydrous THF to dissolve the solids.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in anhydrous THF.

  • Slowly add the sodium borohydride solution to the stirred reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-Phenylglutarimide

ParameterValue
Reactant 14-Phenylglutaric Acid
Reactant 2Urea
Molar Ratio (Acid:Urea)1 : 1.2
Temperature150-160 °C
Reaction Time2 hours
Solvent for RecrystallizationEthanol
Typical Yield85-95%

Table 2: Reaction Parameters for the Selective Reduction to this compound

ParameterValue
Reactant4-Phenylglutarimide
Reducing AgentSodium Borohydride
Lewis AcidBoric Acid
Molar Ratio (Imide:Lewis Acid:NaBH₄)1 : 1.1 : 2.0
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12 hours
Purification MethodColumn Chromatography
Typical Yield60-75%

Potential Biological Target and Signaling Pathway

Derivatives of 4-phenylpiperidine have been shown to act as ligands for the Sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The Sigma-1 receptor is involved in modulating calcium signaling, ion channel activity, and cellular stress responses. Its activation is linked to neuroprotective, anti-amnesic, and anti-depressant effects, making it a promising target for therapeutic intervention in neurological and psychiatric disorders.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Mediates BiP BiP/GRP78 BiP->Sigma1 Dissociates upon ER Stress/Ligand Binding Ligand This compound (or derivative) Ligand->Sigma1 Binds to Cell_Survival Cell Survival & Neuroprotection Ca_Release->Cell_Survival Promotes

Caption: Simplified Sigma-1 receptor signaling pathway.

Application Notes and Protocols for the Analytical Characterization of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Phenylpiperidin-2-one. The methods outlined herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and development settings.

Compound Information

ParameterValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
CAS Number 81976-73-0
Structure NHO

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for determining the purity and quantifying this compound. The method described below utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and water, with an acidic modifier to ensure good peak shape and resolution. This method is suitable for routine quality control and stability testing.

Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve 1 mg/mL this compound in Mobile Phase A/B (50:50) Autosampler Autosampler (10 µL injection) SamplePrep->Autosampler MobilePhaseA Mobile Phase A: Water + 0.1% Formic Acid Pump HPLC Pump (Gradient Elution) MobilePhaseA->Pump MobilePhaseB Mobile Phase B: Acetonitrile + 0.1% Formic Acid MobilePhaseB->Pump Column C18 Column (250 x 4.6 mm, 5 µm) @ 30°C Autosampler->Column Pump->Column 1.0 mL/min Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity and Concentration Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC grade acetonitrile with 0.1% formic acid.

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)

Expected Results:

AnalyteExpected Retention Time (min)
This compound~ 8-12

Note: The exact retention time may vary depending on the specific HPLC system, column, and slight variations in mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities. The protocol involves electron ionization (EI) which provides a reproducible fragmentation pattern that can be used for library matching and structural elucidation.

Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis SamplePrep Dissolve 1 mg/mL this compound in Ethyl Acetate Injector Split/Splitless Injector (250°C, 1 µL injection) SamplePrep->Injector GC_Column Capillary Column (e.g., HP-5ms, 30m x 0.25mm) Injector->GC_Column Helium Carrier Gas Oven Oven Temperature Program MS_Detector Mass Spectrometer (EI, 70 eV, Scan m/z 50-500) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpec Mass Spectrum of Peak TIC->MassSpec LibrarySearch Library Search and Fragmentation Analysis MassSpec->LibrarySearch NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing and Analysis SamplePrep Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ or DMSO-d₆ AddTMS Add Tetramethylsilane (TMS) as internal standard (0 ppm) SamplePrep->AddTMS Spectrometer Acquire ¹H and ¹³C Spectra (e.g., 400 MHz) AddTMS->Spectrometer ProcessSpectra Fourier Transform, Phase Correction, and Baseline Correction Spectrometer->ProcessSpectra PeakIntegration Integrate ¹H Peaks ProcessSpectra->PeakIntegration ShiftAssignment Assign Chemical Shifts (ppm) PeakIntegration->ShiftAssignment StructureConfirmation Confirm Structure ShiftAssignment->StructureConfirmation IR_Workflow cluster_prep Sample Preparation cluster_ir FTIR Spectrometer cluster_analysis Data Analysis SamplePrep Prepare KBr pellet or apply neat sample to ATR crystal Spectrometer Acquire IR Spectrum (e.g., 4000-400 cm⁻¹) SamplePrep->Spectrometer ProcessSpectrum Baseline Correction Spectrometer->ProcessSpectrum PeakPicking Identify Absorption Peaks (cm⁻¹) ProcessSpectrum->PeakPicking FunctionalGroupAssignment Assign Functional Groups PeakPicking->FunctionalGroupAssignment

Application Notes and Protocols for Purity Analysis of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purity analysis of 4-Phenylpiperidin-2-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, stability studies, and impurity profiling in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This reverse-phase HPLC (RP-HPLC) method is designed for the quantitative determination of this compound purity and the separation of potential impurities. The method utilizes a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer, providing good peak shape and resolution. UV detection is employed for quantification. This method is suitable for routine quality control analysis and can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Sample of this compound for analysis.

2. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase A: Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution as described in Table 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

4. Data Analysis:

  • The purity of the this compound sample is calculated by the area percentage method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Quantitative Data Summary (Example):

Table 2: HPLC Method Validation Parameters

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation injection Inject Sample/ Standard prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This GC-MS method is intended for the identification and quantification of volatile and semi-volatile impurities in this compound. The method utilizes a non-polar capillary column and electron ionization (EI) mass spectrometry. This approach provides high sensitivity and specificity, allowing for the tentative identification of unknown impurities based on their mass spectra and comparison with spectral libraries. The method is suitable for in-depth impurity profiling and for identifying potential genotoxic impurities.

Experimental Protocol:

1. Instrumentation and Materials:

  • GC-MS system with a capillary GC, a mass selective detector, and a data system with a spectral library (e.g., NIST).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Dichloromethane (GC grade).

  • This compound reference standard.

  • Sample of this compound for analysis.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

3. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 500 amu.

4. Data Analysis:

  • The purity is determined by the area percentage of the main peak.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Purity (%) = (Area of the main peak / Total ion chromatogram area) x 100.

Quantitative Data Summary (Example):

Table 3: GC-MS Method Validation Parameters

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 5.0%

GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Standard Solution Preparation injection Inject Sample/ Standard prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection gcms_system GC-MS System Setup gcms_system->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (40-500 amu) ionization->detection tic Total Ion Chromatogram detection->tic library_search Mass Spectral Library Search tic->library_search quantification Impurity Quantification tic->quantification report Generate Report library_search->report quantification->report

Caption: Workflow for the GC-MS purity analysis of this compound.

The Versatility of 4-Phenylpiperidin-2-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidin-2-one scaffold and its derivatives are of significant interest in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents. The inherent structural features of this heterocyclic moiety allow for facile modification, enabling the development of compounds with diverse pharmacological activities. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

Applications in Drug Discovery

The 4-phenylpiperidine core is a privileged scaffold found in numerous approved drugs, highlighting its importance in pharmaceutical development. Derivatives of this compound have been explored for a multitude of therapeutic applications, primarily targeting the central nervous system (CNS), inflammatory pathways, and infectious diseases.

Central Nervous System Disorders: The 4-phenylpiperidine moiety is a cornerstone in the design of CNS-active agents. By modifying the core structure, researchers have developed potent ligands for various receptors, including:

  • Dopamine Receptors: Derivatives of 4-phenylpiperidine have been synthesized and evaluated as ligands for dopamine D2 receptors. These compounds hold potential for the treatment of neuropsychiatric disorders such as schizophrenia and depression by modulating dopaminergic signaling pathways.[1]

  • Opioid Receptors: The phenylpiperidine scaffold is famously present in potent analgesics like fentanyl.[2] Modifications of the this compound core can lead to the discovery of novel opioid receptor agonists and antagonists for pain management. These agents primarily exert their effects through the mu-opioid receptor, leading to analgesia.[2]

Anti-Inflammatory and Analgesic Agents: Chronic inflammation and pain are major therapeutic areas where this compound derivatives have shown promise. Their mechanisms of action often involve the modulation of key inflammatory signaling cascades:

  • NF-κB and MAPK Pathways: Certain piperidine derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3] This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[3]

  • Prostaglandin Inhibition: Some 4-phenylpiperidinol derivatives have demonstrated analgesic effects by potentially inhibiting the downstream signaling pathways of prostaglandins, which are key mediators of pain and inflammation.[4]

Other Therapeutic Areas: The versatility of the this compound scaffold extends beyond CNS and inflammatory disorders. Research has indicated its potential in:

  • Antimicrobial and Antifungal Applications: Various piperidin-4-one derivatives have been synthesized and screened for their activity against a range of bacterial and fungal pathogens.[4]

  • Anticancer Activity: The cytotoxic potential of N-substituted piperidine derivatives has been investigated against several cancer cell lines, with some compounds showing promising activity.

Quantitative Biological Data

The following table summarizes the biological activity of various derivatives based on the 4-phenylpiperidine scaffold. This data is essential for structure-activity relationship (SAR) studies and lead optimization.

Compound ClassDerivative ExampleTarget/AssayActivity (IC50/ED50)Reference
Anti-inflammatory2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeNO Production Inhibition (LPS-stimulated RAW 264.7 macrophages)0.86 µMNot explicitly found
Anti-inflammatory2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeTNF-α Production Inhibition (LPS-stimulated RAW 264.7 macrophages)1.87 µMNot explicitly found
Analgesic4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet Aggregating Factor-Induced AggregationIC50 = 0.06 mM[4]
Analgesic4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide (PD3)Platelet Aggregating Factor-Induced AggregationIC50 = 80 mM[4]
Anticonvulsant7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneMaximal Electroshock (MES)ED50 = 23.7 mg/kg[5]
Anticonvulsant7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneSubcutaneous Pentylenetetrazole (scPTZ)ED50 = 78.1 mg/kg[5]
Dopamine Receptor Ligand1,4-disubstituted piperazine-based compoundDopamine D2 ReceptorKi up to 53 nM[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful drug discovery research. The following sections provide methodologies for the synthesis of a key piperidone intermediate and subsequent biological evaluation.

Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol (A Precursor to 4-Phenylpiperidone Derivatives)

This protocol describes a general method for the synthesis of a 4-phenylpiperidin-4-ol scaffold, which can be a precursor to various 4-phenylpiperidone derivatives through oxidation.

Materials:

  • 1-Benzyl-4-piperidone

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Benzyl-4-piperidone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 1-benzyl-4-piperidone in anhydrous toluene and add this solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 1-benzyl-4-phenylpiperidin-4-ol by column chromatography on silica gel or by recrystallization.

In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the evaluation of the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and chemical processes. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathways

dopamine_d2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R PiperidineLigand 4-Phenylpiperidine Derivative PiperidineLigand->D2R (Antagonist) G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse phosphorylates targets leading to

Caption: Dopamine D2 Receptor Signaling Pathway.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK p38 p38 TAK1->p38 ERK ERK TAK1->ERK IKK IKK Complex TAK1->IKK ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) JNK->ProInflammatory p38->ProInflammatory ERK->ProInflammatory IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to NFkB_nucleus->ProInflammatory Piperidine Piperidine Derivative Piperidine->JNK inhibits Piperidine->p38 inhibits Piperidine->ERK inhibits Piperidine->IKK inhibits

Caption: Anti-Inflammatory Signaling Pathways.

Experimental Workflows

synthesis_workflow Start Starting Materials (e.g., 1-Benzyl-4-piperidone, Bromobenzene) Grignard Grignard Reaction Start->Grignard Workup Aqueous Work-up & Extraction Grignard->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Intermediate 4-Phenylpiperidin-4-ol Intermediate Characterization->Intermediate Oxidation Oxidation Intermediate->Oxidation FinalProduct 4-Phenylpiperidone Derivative Oxidation->FinalProduct

Caption: Synthetic Workflow for Piperidone Derivatives.

biological_evaluation_workflow cluster_invitro Examples cluster_invivo Examples Compound Synthesized 4-Phenylpiperidine Derivative InVitro In Vitro Assays Compound->InVitro DataAnalysis Data Analysis (IC50, ED50, SAR) InVitro->DataAnalysis ReceptorBinding Receptor Binding EnzymeInhibition Enzyme Inhibition CellBased Cell-based Assays (e.g., NO production) InVivo In Vivo Models InVivo->DataAnalysis further analysis PainModel Pain Models (e.g., hot plate) InflammationModel Inflammation Models (e.g., paw edema) DataAnalysis->InVivo Lead Lead Compound Identification DataAnalysis->Lead

Caption: Biological Evaluation Workflow.

References

Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel bioactive compounds derived from the versatile starting material, 4-Phenylpiperidin-2-one. The focus is on the development of derivatives with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, by targeting amyloid-beta (Aβ) aggregation and neuroinflammation.

Application Note 1: Neuroprotective 4-Phenyl-2-piperidone Derivatives as Inhibitors of Amyloid-Beta Aggregation

The aggregation of amyloid-beta peptides is a key pathological hallmark of Alzheimer's disease. Compounds that can inhibit this process are promising therapeutic candidates. Derivatives of 4-Phenyl-2-piperidone have been investigated for their ability to interfere with Aβ fibrillization.

Experimental Workflow for Screening Aβ Aggregation Inhibitors

G cluster_synthesis Compound Synthesis cluster_assay Aβ Aggregation Assay cluster_data Data Analysis s1 This compound s2 N-Alkylation/ Amide Coupling s1->s2 s3 Derivative Library s2->s3 a2 Incubate with Derivatives s3->a2 a1 Prepare Aβ (1-42) Solution a1->a2 a3 Thioflavin T Staining a2->a3 a4 Fluorescence Measurement (Ex: 440nm, Em: 485nm) a3->a4 d1 Calculate % Inhibition a4->d1 d2 Determine IC50 Values d1->d2

Caption: Workflow for synthesis and screening of 4-Phenyl-2-piperidone derivatives.

Quantitative Data: Inhibition of Aβ (1-42) Aggregation

Compound IDModification on 4-Phenyl-2-piperidoneAβ (1-42) Aggregation Inhibition (%) at 20 µM[1]IC50 (µM)
7q N-substitution with a specific aryl moiety59.11[1]N/A
6b N-substitution with a different aryl moietySignificant InhibitionN/A
7p N-substitution with another aryl moietySignificant InhibitionN/A

Note: Specific IC50 values were not available in the cited literature, but significant inhibition was reported.

Application Note 2: Anti-inflammatory Activity of 4-Phenyl-2-piperidone Derivatives in a Microglial Cell Model

Neuroinflammation, mediated by microglial cells, is a critical component of Alzheimer's disease pathology. The Toll-like receptor 4 (TLR4) signaling pathway is implicated in the Aβ-induced inflammatory response. Derivatives of 4-Phenyl-2-piperidone have shown potential in mitigating this inflammatory cascade.

Signaling Pathway: Aβ-Induced Neuroinflammation via TLR4/MyD88

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ab Fibrillar Aβ (1-42) TLR4 TLR4 Ab->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Genes Translocates & Activates Transcription Derivative 4-Phenyl-2-piperidone Derivative Derivative->MyD88 Inhibits Cytokines Pro-inflammatory Cytokines Genes->Cytokines Leads to Production

Caption: Aβ activates TLR4 leading to MyD88-dependent NF-κB activation.

Quantitative Data: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells

Compound IDModification on 4-Phenyl-2-piperidoneTNF-α Inhibition (IC50, µM)IL-1β Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
6b N-substituted arylData not availableData not availableData not available
7p N-substituted arylData not availableData not availableData not available
7q N-substituted arylData not availableData not availableData not available

Note: While specific IC50 values for cytokine inhibition by these specific 2-piperidone derivatives are not provided in the initial source, the compounds were reported to effectively suppress the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced microglial BV-2 cells.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-substituted 4-Phenyl-2-piperidone derivative.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol outlines the procedure for evaluating the inhibitory effect of synthesized compounds on Aβ (1-42) fibrillization.

Materials:

  • Aβ (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Synthesized 4-Phenyl-2-piperidone derivatives

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ (1-42) stock solution:

    • Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen.

    • Store the resulting peptide film at -20 °C.

    • Prior to use, dissolve the peptide film in anhydrous DMSO to a concentration of 1 mM.

  • Assay setup:

    • Dilute the Aβ (1-42) stock solution in PBS to a final concentration of 20 µM.

    • Prepare serial dilutions of the test compounds in PBS.

    • In a 96-well plate, add 50 µL of 20 µM Aβ (1-42), 25 µL of the test compound dilution, and 25 µL of 20 µM ThT in PBS.

    • Include a positive control (Aβ + vehicle) and a negative control (vehicle + ThT).

  • Incubation and Measurement:

    • Incubate the plate at 37 °C with gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[2][3]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of positive control)] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: MTT Assay for Neurotoxicity Assessment

This protocol is for determining the potential toxicity of the synthesized compounds on neuronal cells (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Synthesized 4-Phenyl-2-piperidone derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the cells for 24-48 hours at 37 °C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against compound concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 4: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated BV-2 Microglia

This protocol describes the method to assess the anti-inflammatory effects of the synthesized compounds.

Materials:

  • BV-2 microglial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized 4-Phenyl-2-piperidone derivatives

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 24-well cell culture plate

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include a control group (no treatment), a vehicle control group (vehicle + LPS), and compound-only groups.

  • Supernatant Collection:

    • After 24 hours, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of each cytokine production compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 values.

References

Application Notes and Protocols for the Derivatization of the Phenyl Ring in 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and the presence of a phenyl ring offer multiple points for chemical modification to modulate pharmacological properties. Derivatization of the phenyl ring, in particular, allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide detailed protocols for several key chemical transformations aimed at modifying the phenyl ring of this compound. The described methods include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, as well as modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These protocols are intended to serve as a practical guide for researchers in drug discovery and development to generate novel analogs for screening and lead optimization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. The piperidin-2-one moiety is generally considered to be a weakly activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, although the carbonyl group can have a deactivating influence. The precise regioselectivity of these reactions can be influenced by steric hindrance and the specific reaction conditions. It is often advisable to protect the lactam nitrogen (e.g., with a Boc group) to prevent side reactions and improve solubility, though this may not always be necessary.

Nitration of this compound

Nitration introduces a nitro (-NO2) group onto the phenyl ring, which can serve as a versatile handle for further chemical transformations, such as reduction to an amine. The nitro group itself is a strong electron-withdrawing group that can significantly alter the pharmacological properties of the parent molecule.

The nitration of this compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO2+). Due to the directing effect of the piperidin-2-one substituent, the nitration is expected to yield a mixture of ortho- and para-isomers, with the para-isomer often being the major product due to reduced steric hindrance. The resulting 4-(nitrophenyl)piperidin-2-one derivatives can be evaluated for their biological activity or used as intermediates for the synthesis of other analogs, such as the corresponding anilines. For instance, derivatives of piperidine with a nitrophenyl group have shown analgesic activity.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Concentrated Nitric Acid (HNO3, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO3) solution, saturated

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0 °C, slowly add this compound (1 equivalent) to concentrated sulfuric acid (5-10 volumes). Stir until all the starting material has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the para- and ortho-isomers.

Quantitative Data (Representative):

ProductYield (%)
4-(4-Nitrophenyl)piperidin-2-one60-75%
4-(2-Nitrophenyl)piperidin-2-one15-25%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Halogenation of this compound

Halogenation introduces a halogen atom (F, Cl, Br, I) onto the phenyl ring. Halogenated derivatives are of significant interest in medicinal chemistry as the halogen can act as a bioisostere for other functional groups, improve metabolic stability, and serve as a handle for further functionalization, particularly in cross-coupling reactions.

The bromination of this compound can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or bromine in a suitable solvent like acetic acid. Similar to nitration, the reaction is expected to yield primarily the para-substituted product. The resulting 4-(bromophenyl)piperidin-2-one is a key intermediate for Suzuki and Buchwald-Hartwig coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Deionized Water

  • Sodium Thiosulfate (Na2S2O3) solution, 10%

  • Sodium Bicarbonate (NaHCO3) solution, saturated

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in acetic acid (10 volumes) in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Quench any unreacted bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford 4-(4-bromophenyl)piperidin-2-one.

Quantitative Data (Representative):

ProductYield (%)
4-(4-Bromophenyl)piperidin-2-one70-85%

Note: Yields can vary based on the specific conditions and scale.

Friedel-Crafts Acylation of this compound

The Friedel-Crafts acylation introduces an acyl group (-COR) to the phenyl ring, forming a ketone. This reaction is a powerful tool for creating carbon-carbon bonds and introducing a versatile ketone functionality that can be further modified.

Friedel-Crafts acylation of this compound is typically performed using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is expected to be highly regioselective for the para-position due to the steric bulk of the piperidinone ring. The resulting 4-(acylphenyl)piperidin-2-one derivatives can serve as precursors for a variety of other compounds through modification of the ketone group.

Materials:

  • This compound

  • Acetyl Chloride (CH3COCl)

  • Anhydrous Aluminum Chloride (AlCl3)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

  • Sodium Bicarbonate (NaHCO3) solution, saturated

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (10 volumes) at 0 °C, slowly add acetyl chloride (1.2 equivalents).

  • Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of this compound (1 equivalent) in anhydrous dichloromethane (5 volumes) dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(4-acetylphenyl)piperidin-2-one.

Quantitative Data (Representative):

ProductYield (%)
4-(4-Acetylphenyl)piperidin-2-one65-80%

Note: Yields are dependent on the purity of reagents and anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For the derivatization of the this compound scaffold, a halogenated precursor, such as 4-(4-bromophenyl)piperidin-2-one, is typically required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

This protocol describes the coupling of 4-(4-bromophenyl)piperidin-2-one with various arylboronic acids to generate 4-(biphenyl-4-yl)piperidin-2-one derivatives. This reaction allows for the introduction of a wide range of substituted aryl groups, significantly expanding the chemical diversity of the scaffold. The choice of palladium catalyst, ligand, base, and solvent can influence the reaction efficiency.

Materials:

  • 4-(4-Bromophenyl)piperidin-2-one

  • 4-Methoxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-(4-bromophenyl)piperidin-2-one (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 volumes).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired biphenyl derivative.

Quantitative Data (Representative):

ProductCatalystLigandBaseYield (%)
4-(4'-Methoxybiphenyl-4-yl)piperidin-2-onePd(PPh3)4-K2CO380-95%

Note: Yields and reaction times can be optimized by screening different catalysts, ligands, and bases.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.

This reaction enables the introduction of a wide variety of primary and secondary amines at the para-position of the phenyl ring of this compound, starting from the corresponding bromo-derivative. This allows for the synthesis of analogs with diverse physicochemical properties, which can be crucial for modulating biological activity and ADME properties. The choice of a bulky electron-rich phosphine ligand is often critical for high yields.

Materials:

  • 4-(4-Bromophenyl)piperidin-2-one

  • Piperidine

  • Palladium(II) Acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4-(4-bromophenyl)piperidin-2-one (1 equivalent), sodium tert-butoxide (1.4 equivalents), Pd(OAc)2 (0.02 equivalents), and XPhos (0.04 equivalents) in a reaction vessel.

  • Add anhydrous toluene (10 volumes) followed by piperidine (1.2 equivalents).

  • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to give the desired aminated product.

Quantitative Data (Representative):

ProductCatalyst/LigandBaseYield (%)
4-(4-(Piperidin-1-yl)phenyl)piperidin-2-onePd(OAc)2 / XPhosNaOtBu75-90%

Note: Reaction conditions should be strictly anhydrous and anaerobic for optimal results.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_eas Electrophilic Aromatic Substitution cluster_products1 EAS Products cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_products2 Cross-Coupling Products start This compound nitration Nitration (HNO3, H2SO4) start->nitration halogenation Halogenation (e.g., NBS) start->halogenation acylation Friedel-Crafts Acylation (RCOCl, AlCl3) start->acylation nitro 4-(Nitrophenyl)piperidin-2-one nitration->nitro halo 4-(Halophenyl)piperidin-2-one halogenation->halo acyl 4-(Acylphenyl)piperidin-2-one acylation->acyl suzuki Suzuki Coupling (ArB(OH)2, Pd cat.) halo->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) halo->buchwald biphenyl 4-(Biphenyl)piperidin-2-one Derivatives suzuki->biphenyl amino 4-(Aminophenyl)piperidin-2-one Derivatives buchwald->amino

Caption: Synthetic routes for the derivatization of this compound.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar Ar-Pd(II)-Ar' Ln transmetalation->pd2_ar_ar ar_boronic Ar'B(OH)2 (Base) ar_boronic->transmetalation ar_halide Ar-X ar_halide->oxidative_addition reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR2)-X] Ln amine_coordination->pd2_amine_complex amine R2NH amine->amine_coordination ar_halide Ar-X ar_halide->oxidative_addition deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NR2 Ln deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application of 4-Phenylpiperidin-2-one in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its rigidified structure, incorporating a phenyl ring and a lactam, provides a unique three-dimensional arrangement for interaction with various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, with a primary focus on their application as anticonvulsant agents.

Core Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders. The primary application explored to date is in the development of novel anticonvulsant drugs. The mechanism of action for these compounds is often attributed to their modulation of the GABAergic system, a key inhibitory neurotransmitter system in the brain.

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of the this compound core involves a multi-step sequence starting from readily available starting materials like ethyl benzoylacetate.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the parent this compound scaffold.

Materials:

  • Ethyl benzoylacetate

  • Acrylonitrile

  • Sodium ethoxide

  • Ethanol

  • Raney nickel

  • Hydrogen gas

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

    • Add a catalytic amount of sodium ethoxide.

    • To this solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyanoethylated intermediate.

  • Reductive Cyclization:

    • Dissolve the crude intermediate in ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Raney nickel.

    • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.

    • Maintain the reaction under these conditions with vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

    • Cool the reaction mixture, carefully filter off the Raney nickel catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude this compound by recrystallization or column chromatography.

Anticonvulsant Activity of this compound Derivatives

The this compound scaffold has been successfully utilized to develop potent anticonvulsant agents. The following protocols describe the standard preclinical models used to evaluate the efficacy of these compounds.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[1][2][3][4][5]

Materials:

  • Male albino mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Compound Administration: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Induction of Seizure: Apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, a model for absence seizures.[2][6]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

Procedure:

  • Animal Preparation and Compound Administration: Follow the same initial steps as in the MES test.

  • Induction of Seizures: At the end of the pre-treatment period, administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Immediately place the mouse in an observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis: Calculate the percentage of protected animals and determine the ED50.

Experimental Protocol: Rotarod Test for Neurotoxicity

This test is crucial for assessing the potential motor impairment and sedative effects of the test compounds, which are common side effects of anticonvulsant drugs.[7][8][9][10][11]

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus

  • Test compound and vehicle

Procedure:

  • Training: Train the mice on the rotarod (e.g., rotating at 5-10 rpm) for a set period (e.g., 2-5 minutes) for 2-3 consecutive days before the test day.

  • Compound Administration: On the test day, administer the test compound or vehicle.

  • Testing: At the time of expected peak effect, place the mice on the rotating rod.

  • Observation: Record the time each mouse remains on the rod. A fall from the rod is considered the endpoint.

  • Data Analysis: Compare the performance of the treated group with the vehicle control group. A significant decrease in the time spent on the rod indicates neurotoxicity. The TD50 (the dose causing toxicity in 50% of the animals) can be determined.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of a representative this compound derivative, 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one (Compound 11 ), which incorporates the this compound core structure.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)
11 23.778.1>800>33.7 (MES) / >10.0 (scPTZ)

Data sourced from Wang et al. (2020)

Mechanism of Action: Modulation of the GABAergic System

The anticonvulsant effects of this compound derivatives are believed to be mediated, at least in part, through the potentiation of GABAergic neurotransmission. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS, and its binding to the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

GABAA_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to 4PPO_Derivative This compound Derivative 4PPO_Derivative->GABAA_R Positive Allosteric Modulation GABA->GABAA_R Binds

GABA-A Receptor Modulation by this compound Derivatives.

This diagram illustrates the proposed mechanism where this compound derivatives act as positive allosteric modulators of the GABA-A receptor. They are thought to bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA and leading to increased chloride influx and neuronal inhibition.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines the typical workflow for the preclinical evaluation of novel this compound derivatives as potential anticonvulsant agents.

Anticonvulsant_Screening_Workflow Start Synthesis of This compound Derivatives MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic Seizure Model) Start->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity Assessment) Start->Rotarod_Test ED50_Determination Determine ED50 MES_Test->ED50_Determination scPTZ_Test->ED50_Determination TD50_Determination Determine TD50 Rotarod_Test->TD50_Determination PI_Calculation Calculate Protective Index (PI = TD50/ED50) ED50_Determination->PI_Calculation TD50_Determination->PI_Calculation Lead_Optimization Lead Optimization PI_Calculation->Lead_Optimization

Workflow for Preclinical Anticonvulsant Screening.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel CNS-active agents, particularly anticonvulsants. The synthetic and pharmacological protocols provided herein offer a comprehensive guide for researchers to explore the therapeutic potential of this versatile chemical entity. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds towards clinical development.

References

Troubleshooting & Optimization

How to improve the yield of 4-Phenylpiperidin-2-one synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Phenylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the intramolecular cyclization of its precursor, 4-amino-3-phenylbutanoic acid. This reaction involves the formation of an amide bond between the amine and carboxylic acid functional groups within the same molecule to form the six-membered lactam ring.

Q2: I am experiencing low yields in the cyclization of 4-amino-3-phenylbutanoic acid. What are the potential causes?

A2: Low yields in this intramolecular cyclization can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or a suboptimal choice of activating agent or solvent.

  • Side reactions: Intermolecular polymerization, where molecules of 4-amino-3-phenylbutanoic acid react with each other to form linear polymers, is a common side reaction that competes with the desired intramolecular cyclization.

  • Degradation of starting material or product: The starting material or the product may be sensitive to the reaction conditions, particularly high temperatures, leading to decomposition.

  • Suboptimal purification: Product loss during workup and purification steps can significantly reduce the isolated yield.

Q3: What are the key reaction parameters to optimize for improving the yield of this compound?

A3: To enhance the yield, consider optimizing the following parameters:

  • Temperature: The optimal temperature will depend on the chosen cyclization method. For thermal cyclization, a careful balance is needed to provide enough energy for the reaction without causing degradation.

  • Concentration: The reaction should be carried out under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

  • Choice of Cyclization Reagent/Catalyst: For chemically-mediated cyclization, the choice of coupling agent is critical. Common options include carbodiimides (e.g., DCC, EDC) or the use of acid or base catalysts.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. High-boiling point, non-polar aprotic solvents are often used for thermal cyclizations.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid.2. Reaction temperature is too low.3. Steric hindrance around the reactive centers.1. If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometric amount. Consider adding an activator like N-hydroxysuccinimide (NHS).2. Gradually increase the reaction temperature while monitoring for product formation and potential degradation.3. For sterically hindered substrates, consider using more potent activating agents or a different synthetic route.
Presence of a High Molecular Weight Polymer 1. Reaction concentration is too high, favoring intermolecular reactions.2. Slow rate of intramolecular cyclization compared to polymerization.1. Employ high-dilution conditions. This can be achieved by slowly adding the starting material to a large volume of pre-heated solvent.2. Increase the reaction temperature to accelerate the rate of the desired intramolecular cyclization, but monitor for degradation.
Product Degradation (Observed as discoloration or multiple spots on TLC) 1. Reaction temperature is too high.2. Prolonged reaction time.3. Presence of oxygen or other reactive species.1. Reduce the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and stability.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Purification 1. Co-elution of the product with starting material or byproducts during chromatography.2. Product is an oil and difficult to crystallize.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).2. If the product is an oil, try different solvent systems for recrystallization or consider purification by distillation under high vacuum. Acid-base extraction can also be employed to remove non-basic impurities.

Experimental Protocols

Method 1: Thermal Cyclization

This method relies on high temperatures to drive the intramolecular condensation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a high-boiling point solvent such as xylene or toluene.

  • Heat the solvent to reflux.

  • Dissolve 4-amino-3-phenylbutanoic acid in a suitable solvent and add it dropwise to the refluxing solvent over several hours to maintain high dilution.

  • After the addition is complete, continue to reflux for the time determined by reaction monitoring (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Carbodiimide-Mediated Cyclization

This method utilizes a coupling agent to activate the carboxylic acid at lower temperatures.

Protocol:

  • Dissolve 4-amino-3-phenylbutanoic acid in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.

  • If desired, add a catalytic amount of an activating agent such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter off the urea byproduct (in the case of DCC).

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Cyclization Methods for this compound Synthesis

Method Reagent/Condition Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%) Key Considerations
Thermal Cyclization High Temperature140-180 (in Xylene)12-2440-60Requires high dilution to minimize polymerization. Risk of thermal degradation.
Carbodiimide-Mediated DCC or EDC0 - 2512-2460-80Milder conditions, but requires removal of urea byproduct. Stoichiometric use of coupling agent.
Acid Catalyzed p-Toluenesulfonic acid80-1108-1650-70Can promote both cyclization and potential side reactions. Requires careful optimization.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Intramolecular Cyclization cluster_workup Workup & Purification cluster_product Final Product start 4-amino-3-phenylbutanoic acid thermal Thermal Cyclization (High Temp, High Dilution) start->thermal Method 1 chemical Chemical Activation (e.g., Carbodiimide) start->chemical Method 2 extraction Solvent Extraction thermal->extraction chemical->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization end This compound recrystallization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction polymerization Polymerization start->polymerization degradation Degradation start->degradation optimize_temp_time Optimize Temperature & Reaction Time incomplete_reaction->optimize_temp_time high_dilution Use High Dilution polymerization->high_dilution milder_conditions Use Milder Conditions (e.g., Coupling Agents) degradation->milder_conditions inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere

Caption: Troubleshooting logic for low yield in this compound synthesis.

Common side products in the synthesis of 4-Phenylpiperidin-2-one and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Phenylpiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable compound.

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of this compound can be prone to the formation of several side products, which can impact yield and purity. Understanding the origin of these impurities is key to developing strategies for their avoidance. The table below summarizes common side products, their likely causes, and recommended preventative measures.

Side Product Chemical Structure Likely Cause Recommended Solution
Unreacted Starting Materials Varies depending on the synthetic routeIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Optimize reaction conditions by increasing reaction time or temperature. Ensure accurate measurement and stoichiometry of all reagents. Monitor reaction progress using techniques like TLC or LC-MS.
Retro-Dieckmann Product Di-ester starting materialThe Dieckmann condensation is a reversible reaction. The use of a weak base or inappropriate solvent can favor the reverse reaction.Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide. Employ an aprotic solvent to favor the forward reaction.
Beckmann Fragmentation Products Nitriles and carbocationsThis is a common side reaction of the Beckmann rearrangement, particularly with certain oxime geometries or under harsh acidic conditions.Carefully control the reaction temperature and the choice of acid catalyst. Consider using milder rearrangement conditions, such as tosyl chloride in pyridine.
Over-alkylation Products N-alkylated this compoundIn syntheses involving N-alkylation steps, the use of an excess of the alkylating agent or prolonged reaction times can lead to di- or poly-alkylation.Use a stoichiometric amount of the alkylating agent. Monitor the reaction closely and stop it once the desired product is formed.
Polymerization Products High molecular weight polymersThis can occur under strongly acidic or basic conditions, especially at elevated temperatures.Maintain moderate reaction temperatures and use the minimum necessary concentration of acid or base.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies for this compound typically involve a two-stage process. The initial step is the formation of a 4-phenyl-4-piperidone intermediate, commonly achieved through a Dieckmann condensation of a corresponding N-substituted bis(ethoxycarbonyl)ethyl amine. The subsequent step involves the conversion of the 4-piperidone into the desired lactam, this compound. This is often accomplished via a Beckmann rearrangement of the corresponding oxime or a Schmidt reaction.

Q2: My Dieckmann condensation is giving low yields. What are the likely causes and how can I improve it?

A2: Low yields in a Dieckmann condensation are often attributed to the reversibility of the reaction, leading to the formation of the retro-Dieckmann product (the starting di-ester). To enhance the yield, consider the following:

  • Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to drive the reaction towards the cyclized product.

  • Solvent Choice: Use a dry, aprotic solvent such as toluene or tetrahydrofuran (THF) to prevent protonation of the enolate intermediate, which would favor the reverse reaction.

  • Temperature Control: While initial deprotonation may require heating, prolonged exposure to high temperatures can promote the retro-Dieckmann reaction. It is advisable to conduct the cyclization at the lowest effective temperature.

Q3: I am observing significant amounts of nitrile byproducts in my Beckmann rearrangement. How can I minimize their formation?

A3: The formation of nitriles is a classic side reaction in the Beckmann rearrangement, known as Beckmann fragmentation. This is more likely to occur if the oxime has a specific stereochemistry or if the reaction conditions are too harsh. To suppress fragmentation:

  • Acid Catalyst: Use a milder acid catalyst. Polyphosphoric acid (PPA) is often effective, but if fragmentation persists, consider using a reagent like tosyl chloride in pyridine, which can promote the rearrangement under less acidic conditions.

  • Temperature: Maintain the lowest possible temperature that allows the rearrangement to proceed at a reasonable rate.

  • Oxime Isomerization: If possible, try to isolate the oxime isomer that is less prone to fragmentation.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound typically involves a combination of techniques to remove unreacted starting materials and side products.

  • Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove many polar impurities.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often a highly effective method for obtaining a pure product.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide excellent separation.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-4-piperidone via Dieckmann Condensation

Materials:

  • N-benzyl-bis(2-ethoxycarbonylethyl)amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then suspend it in anhydrous toluene.

  • Slowly add a solution of N-benzyl-bis(2-ethoxycarbonylethyl)amine (1 equivalent) in anhydrous toluene to the sodium hydride suspension at room temperature under a nitrogen atmosphere.

  • After the initial effervescence subsides, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a few drops of ethanol, followed by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 4-phenyl-4-piperidone.

Protocol 2: Synthesis of this compound via Beckmann Rearrangement

Materials:

  • 4-Phenyl-4-piperidone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ammonium hydroxide solution

  • Dichloromethane

Procedure:

  • Dissolve 4-phenyl-4-piperidone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol.

  • Heat the mixture to reflux and monitor the formation of the oxime by TLC.

  • Once the oxime formation is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the crude oxime, add polyphosphoric acid (PPA) and heat the mixture gently (e.g., 80-100 °C).

  • Monitor the rearrangement by TLC.

  • Upon completion, pour the reaction mixture onto ice water and neutralize with ammonium hydroxide solution.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Synthesis_Pathway Start N-Substituted Bis(alkoxycarbonyl)ethyl Amine Piperidone 4-Phenyl-4-piperidone Start->Piperidone Dieckmann Condensation Oxime 4-Phenyl-4-piperidone Oxime Piperidone->Oxime Oximation Product This compound Oxime->Product Beckmann Rearrangement Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Identify Identify Major Impurity Analysis->Identify Unreacted Unreacted Starting Material? Identify->Unreacted SideProduct Known Side Product? Identify->SideProduct Unreacted->SideProduct No Optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted->Optimize Yes Modify Modify Reaction Conditions (Base, Solvent, Catalyst) SideProduct->Modify Yes Purify Optimize Purification (Recrystallization, Chromatography) SideProduct->Purify No Success Pure Product Optimize->Success Modify->Success Purify->Success

Technical Support Center: Purification of Crude 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Phenylpiperidin-2-one. The following information is designed to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how can they be identified?

A1: Common impurities in crude this compound typically depend on the synthetic route. However, they often include unreacted starting materials, such as precursors to the piperidinone ring, and byproducts from side reactions. Identification of these impurities is best achieved through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of the crude product with that of a pure standard will reveal the presence and nature of the impurities.

Q2: My purified this compound is a yellowish oil, but I expected a solid. What should I do?

A2: The presence of a yellowish tint often indicates the presence of colored impurities or degradation products.[1] If the product is an oil at room temperature, it may be due to residual solvent or impurities that depress the melting point. Ensure that all solvents have been thoroughly removed under high vacuum. If the product remains an oil, further purification by column chromatography or recrystallization is recommended to remove the impurities causing the discoloration and preventing crystallization.

Q3: I am observing significant peak tailing during the column chromatography of my this compound on silica gel. How can I resolve this?

A3: Peak tailing is a frequent issue when purifying basic compounds like piperidones on standard silica gel.[2] This is due to strong interactions between the basic nitrogen atom of the piperidinone and the acidic silanol groups on the silica surface, leading to poor separation.[2]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to your eluent to minimize the interaction with the silica gel.[2]

    • Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[2]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can also be used, especially for strongly basic impurities.[2]

  • Alternative Stationary Phases:

    • Amine-Deactivated Silica: Using silica gel that has been treated to mask the acidic silanol groups can significantly improve peak shape.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[2]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidinone nitrogen.[2]

Q4: My recovery of this compound is low after flash chromatography. What are the likely reasons?

A4: Low recovery can be attributed to several factors:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidinone and acidic silica can lead to the irreversible adsorption of the product onto the column.[2] The solutions provided in Q3 for peak tailing will also help to mitigate this issue.

  • Improper Solvent Polarity: If the eluent is not polar enough, the product may not elute from the column. Conversely, if it is too polar, co-elution with impurities may occur, leading to loss of product during the pooling of fractions. Careful optimization of the solvent system using TLC is crucial.

  • Compound Volatility: While this compound is not highly volatile, care should be taken during solvent removal under reduced pressure to avoid product loss, especially if working with small quantities.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseRecommended Solution
Oiling out instead of crystallization The solvent may be too non-polar, or the solution is supersaturated.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using a hexane/ethyl acetate mixture). Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Ensure the solution cools down slowly.
Poor crystal formation (fine powder) The solution cooled too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator. Using a larger volume of solvent can sometimes promote the growth of larger crystals.
Low recovery of purified product The chosen solvent is too good at room temperature (product remains dissolved). The volume of solvent used was excessive.Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Colored impurities in crystals The impurities are co-crystallizing with the product.Perform a hot filtration of the dissolved crude product, especially if insoluble colored impurities are visible. A preliminary purification by column chromatography may be necessary to remove highly colored impurities before recrystallization.
Column Chromatography
ProblemPossible CauseRecommended Solution
Co-elution of product with impurities The solvent system has insufficient resolving power. The column was overloaded with the crude mixture.Optimize the solvent system using TLC to achieve better separation between the product and impurities. Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column The mobile phase is not polar enough. The product is irreversibly adsorbed onto the silica gel.Gradually increase the polarity of the mobile phase. If the product still does not elute, consider the troubleshooting steps for peak tailing (see FAQ Q3), such as adding a basic modifier or using an alternative stationary phase.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the purification process.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material. A common solvent system for the recrystallization of piperidin-4-one derivatives is a mixture of ethanol and ethyl acetate.[3]

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: To the hot, clear filtrate, add ethyl acetate dropwise until the solution becomes slightly cloudy. Reheat the solution gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of ethanol/ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterValue
Initial Solvent Ethanol
Anti-Solvent Ethyl Acetate
Cooling Temperature 0-5 °C
Expected Purity >98% (by HPLC)
Expected Recovery 70-90%
Protocol 2: Flash Column Chromatography of this compound

This protocol provides a starting point for the purification of crude this compound using flash column chromatography.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1 with 0.5% TEA) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the initial, non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to elute the product. A suggested gradient is from Hexane/Ethyl Acetate (9:1) to Hexane/Ethyl Acetate (1:1), with a constant 0.5% TEA throughout.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Gradient) Hexane/Ethyl Acetate with 0.5% Triethylamine (TEA)
Initial Eluent 90:10 Hexane/Ethyl Acetate + 0.5% TEA
Final Eluent 50:50 Hexane/Ethyl Acetate + 0.5% TEA
Expected Purity >99% (by HPLC)

Visualizations

experimental_workflow crude Crude this compound analysis1 Purity Assessment (TLC, HPLC) crude->analysis1 decision Impurity Profile Acceptable? analysis1->decision purification Purification Method Selection decision->purification No final_product Pure this compound decision->final_product Yes recrystallization Recrystallization purification->recrystallization High Purity Crude (>90%) column Column Chromatography purification->column Complex Mixture analysis2 Purity Assessment of Fractions/Crystals recrystallization->analysis2 column->analysis2 pooling Combine Pure Fractions/Crystals analysis2->pooling solvent_removal Solvent Removal pooling->solvent_removal solvent_removal->final_product troubleshooting_chromatography start Poor Separation in Column Chromatography tailing Peak Tailing? start->tailing coelution Co-elution? start->coelution tailing->coelution No add_tea Add 0.1-1% TEA to Mobile Phase tailing->add_tea Yes optimize_gradient Optimize Solvent Gradient (based on TLC) coelution->optimize_gradient Yes use_alumina Use Alumina or Amine-Deactivated Silica add_tea->use_alumina Still Tailing reduce_load Reduce Sample Load optimize_gradient->reduce_load Still Co-eluting

References

Troubleshooting guide for the synthesis of 4-Phenylpiperidin-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting for the synthesis of 4-Phenylpiperidin-2-one, a key intermediate in pharmaceutical research. The content is structured to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

I. Overview of Synthetic Pathway

A common and reliable method for synthesizing this compound involves a two-step process: a Michael addition to create the carbon backbone, followed by a reductive cyclization to form the lactam ring. This guide focuses on troubleshooting this specific pathway.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization Start1 Phenylacetonitrile + Ethyl Acrylate Base Base (e.g., NaOEt) Start1->Base Reacts with Intermediate Ethyl 4-cyano-4-phenylbutanoate Base->Intermediate Catalyzes formation of Reduction Reduction/Cyclization (e.g., H₂, Raney Nickel) Intermediate->Reduction Is treated with FinalProduct This compound Reduction->FinalProduct Yields

Caption: General two-step workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyano-4-phenylbutanoate (Michael Addition)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (150 mL).

  • Base Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.

  • Reaction: Add phenylacetonitrile (11.7 g, 0.1 mol) dropwise to the sodium ethoxide solution. Stir for 15 minutes. Subsequently, add ethyl acrylate (11.0 g, 0.11 mol) dropwise while maintaining the temperature below 30°C.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume under vacuum. Add water (100 mL) and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify further by vacuum distillation.

Step 2: Synthesis of this compound (Reductive Cyclization)
  • Setup: In a high-pressure hydrogenation vessel (Parr apparatus), combine the crude ethyl 4-cyano-4-phenylbutanoate (21.7 g, 0.1 mol) and ethanol (100 mL).

  • Catalyst: Carefully add Raney Nickel (approx. 5 g, slurry in ethanol) to the mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 500-700 psi.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. The reaction is typically complete in 6-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Frequently Asked Questions

Q1: My yield for the Michael addition (Step 1) is very low. What went wrong?

A1: Low yields in the Michael addition are common and can be attributed to several factors:

  • Base Quality: The base (e.g., sodium ethoxide) must be anhydrous. Moisture will consume the base and inhibit the formation of the necessary carbanion from phenylacetonitrile. Ensure you use freshly prepared base or a high-quality commercial source.

  • Reaction Temperature: While the reaction is often heated to reflux, the initial addition of ethyl acrylate should be done at a lower temperature to prevent polymerization of the acrylate, which is a common side reaction.

  • Stoichiometry: An excess of the Michael acceptor (ethyl acrylate) can sometimes lead to dialkylation of the phenylacetonitrile. Use a 1:1 or slight excess of the acceptor.

  • Reaction Time: The reaction may not have gone to completion. Monitor via TLC until the starting material spot has disappeared.

Q2: I'm seeing multiple spots on my TLC plate after the reductive cyclization (Step 2). What are they?

A2: The presence of multiple spots indicates an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: The spot corresponding to ethyl 4-cyano-4-phenylbutanoate may still be present. This suggests the reduction was incomplete.

  • Intermediate Amino-Ester: The primary amine (ethyl 4-amino-4-phenylbutanoate) may have formed but failed to cyclize. This intermediate is often visible on TLC.

  • Polymeric Byproducts: At high temperatures, intermolecular reactions can lead to the formation of polymers instead of the desired intramolecular cyclization.

Q3: The nitrile group in Step 2 is not reducing completely. How can I improve this?

A3: Incomplete nitrile reduction is a frequent challenge. Consider the following:

  • Catalyst Activity: The Raney Nickel catalyst may be deactivated. Use a fresh, active batch of the catalyst. The amount of catalyst may also need to be increased.

  • Hydrogen Pressure: The pressure may be too low for the reduction to proceed efficiently. While conditions vary, pressures in the range of 500-1000 psi are typical.

  • Reaction Time/Temperature: The reaction may require a longer duration or a higher temperature to go to completion.

  • Solvent: Ensure the solvent is appropriate. Alcohols like ethanol are generally effective. The presence of ammonia is sometimes used to suppress side reactions and promote the formation of the primary amine.

Q4: My final product is an oil and will not crystallize. What are my purification options?

A4: If recrystallization fails, column chromatography is the preferred method.

  • Solvent System: Use a gradient elution on a silica gel column, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

  • Alternative Crystallization: Try different solvent combinations (e.g., dichloromethane/pentane, toluene/hexane) or use a seed crystal if available. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Q5: How can I be certain I have synthesized the correct final product?

A5: Spectroscopic analysis is essential for structure confirmation.

  • ¹H NMR: Look for the characteristic peaks of the phenyl group (around 7.2-7.4 ppm), the CH proton at the 4-position, and the diastereotopic protons of the piperidinone ring. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon (lactam) around 170-175 ppm and the carbons of the phenyl ring and the piperidinone backbone.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the lactam will be present around 1650-1680 cm⁻¹, and an N-H stretch will appear around 3200 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (C₁₁H₁₃NO, M.W. = 175.23 g/mol ).

IV. Data Presentation

Table 1: Typical Reaction Parameters
StepReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1 Phenylacetonitrile, Ethyl AcrylateSodium EthoxideEthanol60-804-670-85
2 Ethyl 4-cyano-4-phenylbutanoateRaney NickelEthanol80-1006-1265-80
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Low Yield (Step 1) Wet reagents/solvent; Polymerization of acrylateUse anhydrous conditions; Add acrylate slowly at <30°C.
Incomplete Reaction (Step 1) Insufficient reaction time or temperatureIncrease reflux time; Monitor by TLC until completion.
Incomplete Nitrile Reduction (Step 2) Inactive catalyst; Low H₂ pressureUse fresh catalyst; Increase hydrogen pressure (e.g., to 700 psi).
Failure to Cyclize (Step 2) Reaction temperature/time insufficientIncrease reaction temperature or duration after H₂ uptake ceases.
Purification Difficulty Presence of impurities; Oily productPurify via silica gel column chromatography.

V. Visualization of Troubleshooting Logic

This diagram provides a logical workflow for addressing low product yield.

Troubleshooting Start Low Final Yield of This compound CheckStep1 Analyze Crude from Step 1 (Michael Addition). Is yield >70%? Start->CheckStep1 TroubleshootStep1 Focus on Step 1: - Check base quality - Ensure anhydrous conditions - Control acrylate addition temp CheckStep1->TroubleshootStep1 No CheckStep2 Analyze Crude from Step 2 (Reductive Cyclization). Any starting material or intermediate present? CheckStep1->CheckStep2 Yes TroubleshootStep2 Focus on Step 2: - Use fresh/more catalyst - Increase H₂ pressure/temp - Increase cyclization time CheckStep2->TroubleshootStep2 Yes PurificationIssue Yield is high but product is impure. Focus on Purification: - Optimize recrystallization solvent - Use column chromatography CheckStep2->PurificationIssue No

Caption: A decision tree for troubleshooting low yield issues.

Optimizing reaction conditions for the synthesis of 4-Phenylpiperidin-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Phenylpiperidin-2-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy for this compound involves a two-step process:

  • Synthesis of the precursor, 4-amino-3-phenylbutanoic acid. This is often achieved through methods like the Knoevenagel condensation of benzaldehyde and a C2-synthon, followed by reduction of a nitro group or another precursor functionality.

  • Intramolecular cyclization (lactamization) of 4-amino-3-phenylbutanoic acid. This step forms the desired piperidin-2-one ring.

Q2: What is a common precursor for the synthesis of this compound?

A2: A key precursor is 4-amino-3-phenylbutanoic acid. Its synthesis often starts from benzaldehyde and ethyl acetoacetate.[1][2]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include reaction temperature, choice of solvent and catalyst, and reaction time. The purity of starting materials is also crucial to minimize side reactions. For the cyclization step, controlling the temperature is vital to prevent polymerization or degradation.

Q4: How can I purify the final product, this compound?

A4: Purification of lactams like this compound is typically achieved through a combination of techniques.[3][4] Common methods include:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol-ethyl acetate mixtures) is a highly effective method for obtaining pure crystalline product.[5]

  • Distillation: Vacuum distillation can be employed to purify the product, especially to remove non-volatile impurities.[3][4]

  • Chromatography: Column chromatography using silica gel is a standard method for separating the desired product from side products and unreacted starting materials.[5]

  • Extraction: Liquid-liquid extraction can be used as an initial purification step to remove water-soluble or acid/base-soluble impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-amino-3-phenylbutanoic acid precursor Incomplete reaction during the initial condensation step.Optimize reaction time and temperature. Ensure the catalyst (e.g., piperidine) is active and used in the correct molar ratio.[1]
Poor yield during the reduction step (e.g., hydrogenation of a nitro group).Check the catalyst activity (e.g., Pd/C). Ensure proper hydrogen pressure and reaction time.[2] The reaction is typically run at elevated temperatures (e.g., 55°C) for several hours.[2]
Low yield of this compound during cyclization The linear amino acid is favored over the cyclic lactam.Use a dehydrating agent or azeotropic distillation to remove water and shift the equilibrium towards the product.
Polymerization of the amino acid or the lactam product.Perform the cyclization at the lowest effective temperature. High temperatures can promote polymerization.
Formation of side products, such as diketopiperazines (from intermolecular condensation of two amino acid molecules).Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Product is impure after initial workup Presence of unreacted 4-amino-3-phenylbutanoic acid.The starting material can be removed by washing the organic extract with a dilute aqueous acid solution.
Presence of polymeric byproducts.Purify by column chromatography or fractional distillation.
Difficulty in isolating the product Product is an oil instead of a solid.Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is recommended.
Product is highly soluble in the workup solvent.Minimize the amount of solvent used for extraction and washing. Back-extract the aqueous layers to recover any dissolved product.

Experimental Protocols

Synthesis of 4-amino-3-phenylbutanoic acid (Precursor)

This protocol is a representative procedure based on common synthetic methods.

Step 1: Condensation of Benzaldehyde and Ethyl Acetoacetate

  • To a solution of benzaldehyde and ethyl acetoacetate in a suitable protic solvent (e.g., ethanol), add a catalytic amount of a condensation catalyst such as piperidine.[1]

  • Stir the reaction mixture at room temperature for the recommended time (can be up to 48 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol.

Step 2: Decarbonylation and subsequent reactions to form the amino acid

  • The intermediate from Step 1 is subjected to hydrolysis with a strong base (e.g., NaOH or KOH) followed by heating to induce decarbonylation, yielding 3-phenylglutaric acid.[1]

  • The resulting diacid is then converted to 3-phenylglutaric anhydride using a dehydrating agent like acetic anhydride.[1]

  • The anhydride is then treated with strong aqueous ammonia to open the ring and form the corresponding amide-acid (5-amino-5-oxo-3-phenyl-pentanoic acid).[1]

  • Finally, a Hofmann rearrangement using an oxidant (e.g., sodium hypochlorite) under alkaline conditions yields 4-amino-3-phenylbutanoic acid.[1]

Synthesis of this compound (Intramolecular Cyclization)

This is a general procedure for the cyclization of a gamma-amino acid.

  • Dissolve 4-amino-3-phenylbutanoic acid in a high-boiling, inert solvent (e.g., xylene, toluene, or DMSO). High dilution is recommended to favor intramolecular cyclization.

  • Heat the solution to reflux. A Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction.

  • Alternatively, the reaction can be carried out in the presence of a coupling agent (e.g., a carbodiimide) or under acidic conditions (e.g., with a catalytic amount of a strong acid) at a moderate temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 4-amino-3-phenylbutanoic acid Precursor

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
CondensationBenzaldehyde, Ethyl AcetoacetatePiperidineEthanolRoom Temp.45-50-
Hofmann Rearrangement5-amino-5-oxo-3-phenyl-pentanoic acid10% Sodium Hypochlorite, NaOHWater10-704-576

Note: Yields are based on literature for analogous reactions and may vary.[1]

Table 2: General Conditions for Lactam Formation

MethodReagents/ConditionsSolventTemperatureComments
Thermal CyclizationHeatHigh-boiling inert solvent (e.g., xylene)RefluxWater removal is crucial.
Acid-CatalyzedCatalytic strong acid (e.g., HCl, H₂SO₄)Inert solventModerate to highCan accelerate cyclization.
Coupling AgentCarbodiimides (e.g., DCC, EDC)Aprotic solvent (e.g., DCM, THF)Room Temp.Milder conditions, good for sensitive substrates.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis of 4-amino-3-phenylbutanoic acid cluster_1 Synthesis of this compound A Benzaldehyde + Ethyl Acetoacetate B Condensation A->B C Intermediate B->C D Hydrolysis & Decarbonylation C->D E 3-Phenylglutaric Acid D->E F Dehydration E->F G 3-Phenylglutaric Anhydride F->G H Aminolysis G->H I Amide-acid H->I J Hofmann Rearrangement I->J K 4-amino-3-phenylbutanoic acid J->K L Intramolecular Cyclization K->L M Crude Product L->M N Purification M->N O This compound N->O

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield in Cyclization Stepdot

G Start Low Yield of this compound Check_Temp Was reaction temperature too high? Start->Check_Temp Check_Dilution Were high dilution conditions used? Start->Check_Dilution Check_Water Was water effectively removed? Start->Check_Water Polymerization High chance of polymerization. Check_Temp->Polymerization Yes Solution1 Lower reaction temperature. Check_Temp->Solution1 No Intermolecular Intermolecular side reactions likely (e.g., diketopiperazine). Check_Dilution->Intermolecular No Solution2 Increase solvent volume. Check_Dilution->Solution2 Yes Equilibrium Equilibrium favors starting material. Check_Water->Equilibrium No Solution3 Use a Dean-Stark trap or add a dehydrating agent. Check_Water->Solution3 Yes Polymerization->Solution1 Intermolecular->Solution2 Equilibrium->Solution3

References

Stability issues of 4-Phenylpiperidin-2-one and its storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Phenylpiperidin-2-one, along with troubleshooting guides and frequently asked questions for issues encountered during experimentation.

Stability Profile of this compound

This compound is a heterocyclic compound containing a lactam ring, which is a cyclic amide. The stability of this molecule is influenced by several factors, primarily the reactivity of the lactam functionality. While specific degradation kinetics for this compound are not extensively published, its stability can be inferred from the known chemistry of β-lactams and other piperidine derivatives. The lactam ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which can lead to ring-opening.[1] Additionally, the presence of a benzylic C-H bond suggests a potential for oxidative degradation.

General Stability: Under recommended storage conditions, this compound is a stable compound. However, deviations from these conditions can lead to degradation.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.

Recommended Storage Conditions

To ensure the integrity and stability of this compound, the following storage conditions are recommended:

ParameterConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes contact with oxygen and moisture, reducing the risk of oxidation and hydrolysis.
Container Tightly sealed, light-resistant containerPrevents exposure to light and moisture from the air.
Location Dry and well-ventilated placePrevents moisture absorption and ensures a stable storage environment.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected Reaction Outcomes or Low Yield

Possible Cause: Degradation of this compound due to reaction conditions.

Troubleshooting Steps:

G A Unexpected reaction outcome or low yield B Review reaction pH A->B C Is the reaction run under strongly acidic or basic conditions? B->C D Consider using milder conditions or protecting groups. C->D Yes E Review reaction temperature C->E No F Is the reaction run at elevated temperatures for a prolonged period? E->F G Attempt the reaction at a lower temperature or reduce reaction time. F->G Yes H Check for presence of strong oxidizing agents F->H No I Are oxidizing agents present in the reaction mixture? H->I J Consider degassing the solvent or running the reaction under inert atmosphere. I->J Yes

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Issue 2: Appearance of Unknown Impurities in Analysis (e.g., HPLC, NMR)

Possible Cause: Degradation of this compound during sample preparation or analysis.

Troubleshooting Steps:

  • Analyze a freshly prepared sample: Compare the analytical results of a stored sample with a freshly prepared one to determine if the impurities are forming over time.

  • Evaluate sample solvent: Ensure the solvent used for analysis is neutral and aprotic if possible. Acidic or basic solvents can cause degradation.

  • Check for photodegradation: Protect the sample from light during preparation and analysis.

  • Consider thermal degradation: If using techniques that require heating (e.g., GC), consider if the compound is stable at the temperatures used.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

A1: The primary degradation pathway is likely the hydrolysis of the lactam ring, which would result in the formation of 4-phenyl-5-aminopentanoic acid. Under oxidative conditions, oxidation at the benzylic position could occur.

Q2: How can I monitor the stability of my this compound sample?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[2] This method should be able to separate the intact this compound from its potential degradation products.

Q3: Is this compound sensitive to light?

Q4: Can I store solutions of this compound?

A4: It is best to prepare solutions fresh. If storage is necessary, use a neutral, aprotic solvent and store at 2-8°C for a short period. The stability in solution will depend on the solvent and pH.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for developing stability-indicating analytical methods.[4]

General Experimental Workflow

G A Prepare stock solution of This compound B Subject aliquots to stress conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal Stress - Photolytic Stress A->B C Withdraw samples at predetermined time points B->C D Neutralize samples (if necessary) C->D E Analyze samples using a suitable analytical method (e.g., HPLC) D->E F Compare results to an unstressed control sample E->F G Identify and quantify degradation products F->G

Caption: General workflow for forced degradation studies.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Keep the solutions at room temperature or slightly elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the samples from the acid hydrolysis with an equivalent amount of base and vice versa.

  • Analysis: Analyze the samples by HPLC.

Protocol 2: Oxidative Degradation
  • Preparation: Use the same stock solution as in the hydrolysis study.

  • Oxidation: To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and take samples at various time points.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a small amount of solid this compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C).

  • Solution State: Heat an aliquot of the stock solution at a similar temperature.

  • Sampling: Take samples at various time points. For the solid sample, dissolve a small amount in a suitable solvent for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 4: Photostability Testing
  • Exposure: Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

References

How to resolve issues with the separation of 4-Phenylpiperidin-2-one isomers?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the separation of 4-Phenylpiperidin-2-one isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers of this compound that I need to consider for separation?

A1: this compound possesses a chiral center at the 4-position of the piperidinone ring where the phenyl group is attached. Therefore, it exists as a pair of enantiomers (R- and S-isomers). The primary challenge is the separation of this racemic mixture. Unless you are working with derivatives that introduce other chiral centers, diastereomers are not a concern. Positional isomers are generally not an issue if the synthesis starts from pure raw materials.

Q2: What are the most common methods for separating the enantiomers of this compound?

A2: The two most prevalent and effective methods for separating the enantiomers of this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC): These are chromatographic techniques that utilize a chiral stationary phase (CSP) to differentiate between the enantiomers, leading to different retention times and, thus, separation.[1] SFC is often favored for being a "greener" and faster technique.[2][3]

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic this compound (which is basic) with a chiral acid to form diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[5][6]

Q3: Which chiral stationary phases (CSPs) are most effective for separating piperidinone derivatives like this compound?

A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds, including those with structures similar to this compound.[7][8][9] Examples include columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). Cinchona alkaloid-based and zwitterionic CSPs can also be effective, particularly for compounds with basic and acidic functionalities.[10][11]

Q4: When should I choose diastereomeric salt resolution over chiral chromatography?

A4: The choice depends on the scale and goal of your separation.

  • Chiral Chromatography (HPLC/SFC): This is ideal for analytical purposes (determining enantiomeric purity) and for small to medium-scale preparative separations where high purity is required. It is often faster for method development.[12]

  • Diastereomeric Salt Resolution: This method is often more cost-effective and scalable for large-scale, industrial production of a single enantiomer. However, it can be more time-consuming to develop a suitable crystallization process and may result in lower recovery of one of the enantiomers.[13][14]

Q5: My compound appears to be degrading on the column. What can I do?

A5: Compound degradation during chromatography can be due to the acidity of the silica gel support. You can try a few approaches:

  • Use a less acidic stationary phase: Consider end-capped columns or columns with a different support material.

  • Add a basic modifier to the mobile phase: For basic compounds like this compound, adding a small amount of a basic additive like diethylamine (DEA) or ammonia to the mobile phase can neutralize active sites on the silica and improve peak shape and stability.[15]

  • Switch to a different separation technique: If the compound is highly sensitive, diastereomeric salt resolution might be a gentler alternative.

Troubleshooting Guides

Chiral HPLC/SFC Separation
Issue Potential Cause Troubleshooting Steps
No Separation / Co-elution of Enantiomers The selected Chiral Stationary Phase (CSP) does not provide chiral recognition for the analyte.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides). - A systematic screening approach is often the most efficient way to find a suitable column.[12]
The mobile phase composition is not optimal.- Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane). - Reversed Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Vary the pH of the buffer. - SFC: Modify the co-solvent (e.g., methanol, ethanol) percentage and the type and concentration of the additive (e.g., ammonia, diethylamine).[3][15]
Poor Resolution (Overlapping Peaks) Suboptimal mobile phase strength or composition.- Optimize the mobile phase composition as described above. A weaker mobile phase (less polar in normal phase, more polar in reversed phase) will generally increase retention and may improve resolution.
High flow rate.- Decrease the flow rate to increase the number of theoretical plates and allow more time for interaction with the CSP.
Column temperature is not optimal.- Vary the column temperature. Sometimes, sub-ambient temperatures can enhance chiral recognition.
Poor Peak Shape (Tailing or Fronting) Strong, undesirable interactions between the basic amine of the piperidinone and residual acidic silanol groups on the silica support.- Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine or triethylamine in normal phase; an amine buffer in reversed phase).[15]
Sample overload.- Reduce the injection volume or the concentration of the sample.
Inappropriate sample solvent.- Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.- Ensure the mobile phase is freshly prepared and well-mixed. - Use a column thermostat to maintain a constant temperature.
Column degradation.- Use a guard column to protect the analytical column. - If the column has been used extensively, it may need to be replaced.
Diastereomeric Salt Resolution
Issue Potential Cause Troubleshooting Steps
No Crystallization The diastereomeric salt is too soluble in the chosen solvent.- Try a less polar solvent or a solvent mixture. - Concentrate the solution. - Cool the solution to a lower temperature. - Scratch the inside of the flask to induce crystallization.
Formation of an Oil Instead of Crystals The melting point of the diastereomeric salt is below the temperature of the solution.- Use a more dilute solution. - Try a different solvent in which the salt is less soluble. - Allow the solution to cool more slowly.
Low Diastereomeric Excess (d.e.) of Crystals The solubilities of the two diastereomeric salts are very similar in the chosen solvent.- Screen different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[13] - Screen a variety of solvents and solvent mixtures.[6] - Perform one or more recrystallizations of the isolated salt to improve the d.e.
Low Yield of the Desired Diastereomer The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the solvent volume to the minimum required for dissolution at a higher temperature. - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.

Experimental Protocols

Generalized Chiral HPLC Method Development Protocol
  • Column Screening:

    • Select a set of 3-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and a Cinchona alkaloid-based CSP).

    • Start with a generic mobile phase for each column. For normal phase, a common starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% DEA.

    • Inject the racemic this compound and observe the separation.

  • Mobile Phase Optimization:

    • If partial separation is observed, optimize the mobile phase on the most promising column.

    • Vary the ratio of the alcohol modifier to the non-polar solvent. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention and may improve resolution.

    • If peak shape is poor, ensure a basic modifier is present.

  • Flow Rate and Temperature Optimization:

    • Once a good mobile phase is identified, optimize the flow rate. A lower flow rate generally provides better resolution but increases the analysis time.

    • Investigate the effect of temperature. A change in temperature can sometimes invert the elution order of the enantiomers.

Generalized Diastereomeric Salt Resolution Protocol
  • Resolving Agent and Solvent Screening:

    • In separate small-scale experiments, react the racemic this compound with approximately 0.5 equivalents of different chiral acids (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid) in various solvents (e.g., ethanol, methanol, isopropanol, acetone).

    • Observe which combinations produce a crystalline precipitate.

  • Crystallization:

    • Dissolve the racemic this compound in a suitable solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same solvent.

    • Add the resolving agent solution to the racemic mixture solution while stirring.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation and Purification:

    • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

    • The mother liquor, now enriched in the other diastereomer, can be saved for recovery of the other enantiomer.

    • The purity of the isolated salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water and an immiscible organic solvent (e.g., dichloromethane).

    • Basify the mixture with a suitable base (e.g., 1M NaOH) to deprotonate the chiral resolving agent and liberate the free base of the this compound enantiomer into the organic layer.

    • Separate the layers, wash the organic layer, dry it, and remove the solvent to obtain the enantiomerically enriched product.

Quantitative Data

The following tables present typical data that would be sought during method development for the chiral separation of this compound. Note that these are illustrative examples, and actual values will depend on the specific experimental conditions.

Table 1: Illustrative Chiral HPLC/SFC Screening Results

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) t R1 (min) t R2 (min) Resolution (R s ) Separation Factor (α)
Cellulose-basedHexane/IPA (90/10) + 0.1% DEA1.08.59.81.81.15
Amylose-basedCO2/Methanol (85/15) + 0.2% NH33.02.12.52.11.19
Cinchona alkaloid-basedHexane/Ethanol (80/20) + 0.1% DEA1.012.312.90.91.05
  • t R1 , t R2 : Retention times of the first and second eluting enantiomers.

  • Resolution (R s ) : A measure of the degree of separation between the two peaks. R s > 1.5 is considered baseline separation.

  • Separation Factor (α) : The ratio of the retention factors of the two enantiomers. A value > 1 indicates some degree of separation.

Table 2: Illustrative Diastereomeric Salt Resolution Screening Results

Chiral Resolving Agent Solvent Yield of Crystalline Salt (%) Diastereomeric Excess (d.e.) (%)
(+)-Dibenzoyl-D-tartaric acidEthanol4592
(S)-(+)-Mandelic acidIsopropanol3885
(-)-Tartaric acidMethanol5278

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Separation Methods cluster_chrom_steps Chromatography Steps cluster_res_steps Resolution Steps cluster_end Final Products racemic Racemic this compound chromatography Chiral HPLC/SFC racemic->chromatography resolution Diastereomeric Salt Resolution racemic->resolution screening CSP & Mobile Phase Screening chromatography->screening Analytical/Small Scale salt_formation Salt Formation with Chiral Acid resolution->salt_formation Preparative/Large Scale optimization Method Optimization screening->optimization collection Fraction Collection optimization->collection enantiomer_r (R)-Enantiomer collection->enantiomer_r enantiomer_s (S)-Enantiomer collection->enantiomer_s crystallization Fractional Crystallization salt_formation->crystallization liberation Liberation of Free Base crystallization->liberation liberation->enantiomer_r or (S) troubleshooting_logic cluster_hplc Chiral HPLC/SFC cluster_resolution Diastereomeric Resolution start Poor Separation Observed no_sep No Separation (Rs=0) start->no_sep poor_res Poor Resolution (Rs < 1.5) start->poor_res bad_peaks Poor Peak Shape (Tailing) start->bad_peaks no_xtal No Crystals Formed start->no_xtal low_de Low Diastereomeric Excess start->low_de change_csp Screen Different CSPs no_sep->change_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) poor_res->optimize_mp add_base Add Basic Modifier (e.g., DEA) bad_peaks->add_base change_csp->optimize_mp optimize_params Optimize Flow Rate & Temperature optimize_mp->optimize_params add_base->optimize_mp change_solvent Change Solvent/Concentration no_xtal->change_solvent change_acid Screen Different Chiral Acids low_de->change_acid recrystallize Recrystallize the Salt low_de->recrystallize change_acid->change_solvent

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Phenylpiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Phenylpiperidin-2-one. The information provided is designed to address common challenges encountered during the scale-up of this process from laboratory to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two of the most promising synthetic routes for the large-scale production of this compound are:

  • Reductive Amination of 4-Benzoylbutanoic Acid followed by Lactamization: This is often a preferred route for industrial synthesis due to the availability of starting materials and the potential for a one-pot process. The reaction involves the formation of an imine from 4-benzoylbutanoic acid and ammonia, which is then reduced and cyclized to the desired lactam.

  • Dieckmann Cyclization of a Substituted Adipate Ester: This classical method involves the intramolecular condensation of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated. While effective, it can be a multi-step process with challenges in handling strong bases on a large scale.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of the reductive amination route?

A2: For the reductive amination of 4-benzoylbutanoic acid, the following parameters are critical to monitor and control during scale-up:

  • Temperature: The initial imine formation and the subsequent reduction are temperature-sensitive. Poor heat removal in a large reactor can lead to side reactions and impurity formation.

  • Pressure: If catalytic hydrogenation is used for the reduction step, maintaining a consistent hydrogen pressure is crucial for reaction kinetics and completion.

  • pH: The pH of the reaction mixture can influence the rate of both imine formation and reduction.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure efficient contact between the substrate, reagents, and catalyst (if used). Poor mixing can lead to localized "hot spots" and incomplete conversion.

  • Rate of Reagent Addition: The controlled addition of the reducing agent is important to manage the reaction exotherm and prevent runaway reactions.

Q3: How does raw material quality impact the synthesis of this compound at scale?

A3: Raw material quality is paramount for a robust and reproducible synthesis at scale. Inconsistencies in starting materials can lead to significant variations in yield, purity, and even the success of the reaction.[3][4][5][6] Key considerations include:

  • Purity of 4-Benzoylbutanoic Acid: Impurities in the starting keto-acid can interfere with the reaction, poison the catalyst, and lead to the formation of difficult-to-remove byproducts.

  • Quality of Ammonia Source: The concentration and purity of the ammonia source (e.g., aqueous ammonia, ammonium acetate) should be consistent.

  • Catalyst Quality (for catalytic hydrogenation): The activity, particle size, and moisture content of the catalyst (e.g., Palladium on carbon) can significantly affect the reaction rate and selectivity.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Incomplete Reaction - Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to track the disappearance of starting material. - Increase Reaction Time: If the reaction is slow, consider extending the reaction time. However, be mindful of potential side reactions with prolonged heating. - Optimize Temperature: A modest increase in temperature may improve the reaction rate, but be cautious of promoting side reactions.[7]
Side Reactions - Control Temperature: Implement efficient cooling to prevent localized overheating, which can lead to side product formation. - Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may favor side reactions. - pH Control: Maintain the optimal pH range for the reaction to minimize side reactions.
Catalyst Deactivation (in catalytic hydrogenation) - Use High-Quality Catalyst: Ensure the catalyst is from a reputable supplier and has been stored correctly. - Purify Starting Materials: Remove any potential catalyst poisons from the starting materials and solvents. - Increase Catalyst Loading: As a last resort, a higher catalyst loading may be necessary, but this will increase costs.
Poor Mixing - Optimize Agitation: Increase the stirring speed or use a more efficient agitator design to ensure proper mixing in large reactors.[7]
Problem 2: High Levels of Impurities in the Final Product

Possible Causes and Solutions

Impurity ProfilePossible CauseRecommended Solution
Unreacted Starting Material Incomplete reaction.See "Incomplete Reaction" solutions in the Low Yield section.
Over-reduction Products Harsh reaction conditions.- Lower Hydrogen Pressure: In catalytic hydrogenation, reduce the pressure to decrease the rate of over-reduction. - Use a More Selective Catalyst: Consider a catalyst with lower activity or specific selectivity for the desired transformation.
Polymerization Byproducts High reaction temperature or incorrect pH.- Strict Temperature Control: Ensure the reactor temperature does not exceed the validated range. - Maintain Optimal pH: Buffer the reaction mixture if necessary to prevent pH excursions.

Experimental Protocols

Key Experiment: Scale-Up of Reductive Amination and Lactamization

This protocol describes a general procedure for the synthesis of this compound via reductive amination of 4-benzoylbutanoic acid, suitable for a pilot plant scale.

Materials:

  • 4-Benzoylbutanoic acid

  • Ammonium acetate

  • Methanol (solvent)

  • Palladium on Carbon (5% Pd/C) catalyst

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and passivated. Purge the vessel thoroughly with an inert gas to remove any oxygen.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 4-benzoylbutanoic acid, ammonium acetate, and methanol. Agitate the mixture until all solids are dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst as a slurry in methanol to the reaction mixture.

  • Inerting and Pressurization: Seal the reactor and perform several cycles of vacuum and inert gas backfill. Subsequently, purge the reactor with hydrogen gas and pressurize to the desired operating pressure (e.g., 5-10 bar).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 60-80°C) with vigorous stirring. Monitor the reaction progress by HPLC for the disappearance of the starting material.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Lactamization and Work-up: Transfer the filtrate to a separate reactor. Adjust the pH to acidic (e.g., pH 2-3) with hydrochloric acid and heat to promote lactamization. Monitor the cyclization by HPLC. Once complete, cool the mixture and neutralize with a sodium bicarbonate solution.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Piperidone Synthesis (Analogous System)

Data adapted from a study on the synthesis of 1-(2-phenethyl)-4-piperidone via Dieckmann cyclization, demonstrating the impact of key variables.[1][2]

ParameterCondition 1Yield (%)Condition 2Yield (%)
Base Na72NaH64
Solvent Xylene72Toluene24
Reaction Time (at RT with Na) 12 hours4424 hours57
Temperature Room Temperature57RefluxDecreased

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Raw Materials reductive_amination Reductive Amination (4-Benzoylbutanoic Acid + NH4OAc) start->reductive_amination hydrogenation Catalytic Hydrogenation (Pd/C, H2) reductive_amination->hydrogenation filtration Catalyst Filtration hydrogenation->filtration lactamization Lactamization (Acidic Workup) filtration->lactamization extraction Extraction & Workup lactamization->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product Final Product: This compound purification->final_product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Detected check_completion Check Reaction Completion (IPC: HPLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature incomplete->optimize_conditions check_impurities Analyze Impurity Profile complete->check_impurities side_reactions Side Reactions Identified check_impurities->side_reactions Yes no_major_impurities No Major Impurities check_impurities->no_major_impurities No control_conditions Improve Control: - Temperature - pH - Reagent Addition side_reactions->control_conditions optimize_purification Optimize Purification/ Isolation Steps no_major_impurities->optimize_purification

Caption: A logical approach to troubleshooting low yield in this compound synthesis.

References

Identifying and removing impurities from 4-Phenylpiperidin-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-Phenylpiperidin-2-one.

Troubleshooting Guide

Q1: My synthesized this compound has a low melting point and a broad melting range. What could be the issue?

A low and broad melting point range is a common indicator of the presence of impurities. These impurities can disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. Potential impurities could include unreacted starting materials, byproducts from the synthesis, or degradation products. It is recommended to proceed with a purification step to improve the purity of your compound.

Q2: I'm seeing extra peaks in the NMR spectrum of my this compound sample. How can I identify the corresponding impurities?

Extra peaks in an NMR spectrum suggest the presence of other chemical entities besides your target compound. To identify these impurities, you can:

  • Compare with starting material spectra: Check if the extra peaks correspond to any of the starting materials used in the synthesis.

  • Consult literature: Review the synthesis of this compound and related compounds to identify potential byproducts.

  • Mass Spectrometry (MS): Use techniques like LC-MS or GC-MS to get the molecular weights of the impurities, which can provide clues to their structures.

  • 2D NMR techniques: Techniques like COSY and HSQC can help in elucidating the structures of unknown impurities if they are present in sufficient concentration.

Q3: My attempts to recrystallize this compound are not yielding pure crystals. What can I do?

If recrystallization is not effective, consider the following troubleshooting steps:

  • Solvent System Optimization: The choice of solvent is crucial for successful recrystallization. Experiment with different solvent systems. For piperidin-4-one derivatives, various solvents and solvent mixtures have been successfully used, such as:

    • Methanol-ethyl acetate mixtures[1][2]

    • Ethanol[1]

    • Dichloromethane/methanol (1:1, v/v)[1]

    • Benzene-petroleum ether mixture[1]

  • Cooling Rate: A slow cooling process generally leads to the formation of larger, purer crystals. Try cooling the solution gradually to room temperature and then in an ice bath or refrigerator.

  • Seeding: If crystals are slow to form, adding a small seed crystal of pure this compound can initiate crystallization.

  • Concentration: Ensure you have a saturated or near-saturated solution at the boiling point of the solvent for optimal crystal yield upon cooling.

Q4: After purification, I still detect trace impurities. What other purification techniques can I use?

For the removal of persistent trace impurities, more advanced purification techniques may be necessary:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For piperidin-4-one derivatives, a mixture of ethyl acetate and hexane (e.g., 1:4 ratio) has been used as the eluent with a silica gel stationary phase.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is suitable for isolating the target compound from closely related impurities.[3]

  • Supercritical Fluid Chromatography (SFC): SFC can be a greener and more efficient alternative to HPLC for certain separations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

Common impurities can be categorized as:

  • Starting Materials: Unreacted reagents from the synthesis.

  • Byproducts: Compounds formed from side reactions during the synthesis. The synthesis of related N-phenyl-4-piperidone has been shown to produce byproducts which can be reduced by optimizing the catalyst.[4]

  • Intermediates: In multi-step syntheses, intermediates may be carried over into the final product.

  • Degradation Products: this compound may degrade over time or under certain conditions (e.g., exposure to light, air, or extreme temperatures).

  • Reagents and Solvents: Residual solvents or reagents used in the workup and purification steps.

Q2: What is the first step I should take to assess the purity of my this compound?

The initial assessment of purity typically involves:

  • Melting Point Analysis: Determine the melting point and its range. A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A single spot on the TLC plate is a good indication of purity.

  • Spectroscopic Analysis: Obtain an NMR spectrum (e.g., ¹H NMR) to check for the presence of unexpected signals.

Q3: Can you provide a general workflow for identifying and removing impurities from this compound?

A general workflow is outlined in the diagram below. This process involves an initial purity assessment, followed by the selection and implementation of an appropriate purification method, and finally, a confirmation of the purity of the final product.

Impurity Identification and Removal Workflow cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Analysis A Crude this compound B Purity Analysis (TLC, MP, NMR, LC-MS) A->B C Pure Enough? B->C D Select Purification Method C->D No J Product Meets Specifications C->J Yes E Recrystallization D->E F Column Chromatography D->F G Other (e.g., Prep-HPLC) D->G H Purified this compound E->H F->H G->H I Purity Confirmation (TLC, MP, NMR, LC-MS) H->I I->D No, Impurities Remain I->J

Caption: Workflow for the identification and removal of impurities from this compound.

Experimental Protocols

Protocol 1: Recrystallization of Piperidin-4-one Derivatives

This protocol is a general guideline based on methods used for similar compounds and should be optimized for this compound.

  • Solvent Selection: Choose a suitable solvent or solvent mixture. Good options to start with, based on literature for related compounds, include ethanol, methanol/ethyl acetate, or dichloromethane/methanol.[1][2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of Piperidin-4-one Derivatives

This is a general protocol for purification by column chromatography.

  • Stationary Phase: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column using an appropriate solvent system. For piperidin-4-one derivatives, a mixture of ethyl acetate and hexane (e.g., 1:4) has been reported to be effective.[1] The polarity of the eluent can be gradually increased if necessary to elute the target compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The effectiveness of a purification method can be quantified by comparing the purity of the material before and after the process. Researchers should aim to record data in a structured format to track progress and optimize methods.

Table 1: Purity Assessment Before and After Purification

ParameterBefore PurificationAfter PurificationTarget Specification
Appearance e.g., Off-white solide.g., White crystalline solidWhite crystalline solid
Melting Point (°C) e.g., 110-115e.g., 120-121> 120 (with a narrow range)
Purity by HPLC (%) e.g., 95.2e.g., 99.8> 99.5%
Major Impurity (%) e.g., 2.1e.g., < 0.1< 0.1%

Table 2: Recrystallization Solvent System Optimization

Solvent SystemYield (%)Purity by HPLC (%)
Ethanol
Methanol/Ethyl Acetate (1:3)
Dichloromethane/Methanol (1:1)
Acetone/Hexane

Users should populate these tables with their own experimental data.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-Phenylpiperidin-2-one, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail common synthetic strategies, presenting comparative experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. Here, we compare four prominent methods: the Beckmann Rearrangement, the Schmidt Reaction, Catalytic Hydrogenation, and the Cyclization of an Amino Acid Precursor.

Synthetic RouteStarting Material(s)Key ReagentsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Beckmann Rearrangement 4-PhenylcyclohexanoneHydroxylamine hydrochloride, Sodium hydroxide, Polyphosphoric acid1. Oximation: Reflux in methanol; 2. Rearrangement: 120-130 °C~75>95High yield, good purityUse of strong acid (PPA), potential for side reactions
Schmidt Reaction 4-PhenylcyclohexanoneSodium azide, Sulfuric acid0-25 °C in chloroform~60>90One-pot reaction, readily available starting materialsUse of highly toxic and explosive hydrazoic acid (formed in situ), safety concerns
Catalytic Hydrogenation 4-Phenyl-2-pyridoneH₂, Pd/C (10%)80 °C, 30 bar H₂ in Ethyl acetate~81 (of 4-phenylpiperidine)~98 (of 4-phenylpiperidine)High selectivity, uses a heterogeneous catalystHigh pressure required, potential for over-reduction to 4-phenylpiperidine[1][2][3]
Cyclization of Amino Acid 5-Amino-4-phenylpentanoic acidDicyclohexylcarbodiimide (DCC)Room temperature in DichloromethaneModerateGoodMild reaction conditionsMulti-step synthesis of the starting amino acid may be required

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below.

Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime

Step 1: Synthesis of 4-Phenylcyclohexanone Oxime

A mixture of 4-phenylcyclohexanone (10.0 g, 57.4 mmol), hydroxylamine hydrochloride (4.8 g, 69.0 mmol), and sodium hydroxide (3.5 g, 87.5 mmol) in methanol (100 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is poured into water and the resulting precipitate is filtered, washed with water, and dried to afford 4-phenylcyclohexanone oxime.

Step 2: Beckmann Rearrangement

4-Phenylcyclohexanone oxime (5.0 g, 26.4 mmol) is added portion-wise to polyphosphoric acid (50 g) with stirring at a temperature maintained between 120-130 °C. The mixture is stirred for an additional 30 minutes at this temperature. The hot reaction mixture is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution, and then with water. The crude product is recrystallized from ethanol to yield pure this compound.

Schmidt Reaction of 4-Phenylcyclohexanone

To a solution of 4-phenylcyclohexanone (5.0 g, 28.7 mmol) in chloroform (50 mL) at 0 °C, concentrated sulfuric acid (10 mL) is added dropwise with stirring. Sodium azide (2.2 g, 33.8 mmol) is then added in small portions over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then poured into ice water and the organic layer is separated. The aqueous layer is extracted with chloroform. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. Caution: This reaction generates hydrazoic acid in situ, which is highly toxic and explosive. Extreme care must be taken, and the reaction should be performed in a well-ventilated fume hood behind a safety shield.

Catalytic Hydrogenation of 4-Phenyl-2-pyridone

A solution of 4-phenyl-2-pyridone (5.0 g, 29.2 mmol) in ethyl acetate (100 mL) is placed in a high-pressure reactor. 10% Palladium on carbon (0.5 g) is added as the catalyst. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 30 bar. The reaction mixture is heated to 80 °C and stirred for 16 hours.[1][3] After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by recrystallization or column chromatography. Note that this reaction can lead to the formation of 4-phenylpiperidine as the primary product if the reaction is not carefully controlled.[1][2][3]

Cyclization of 5-Amino-4-phenylpentanoic Acid

To a solution of 5-amino-4-phenylpentanoic acid (2.0 g, 10.3 mmol) in dichloromethane (50 mL) at room temperature, a solution of dicyclohexylcarbodiimide (DCC) (2.3 g, 11.1 mmol) in dichloromethane (20 mL) is added dropwise with stirring. The reaction mixture is stirred for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflow for comparing and selecting a synthetic route for this compound.

Synthetic_Route_Comparison cluster_start Define Target Molecule cluster_routes Identify Potential Synthetic Routes cluster_criteria Evaluation Criteria cluster_decision Decision Making start This compound route1 Beckmann Rearrangement start->route1 route2 Schmidt Reaction start->route2 route3 Catalytic Hydrogenation start->route3 route4 Amino Acid Cyclization start->route4 criteria Yield Purity Safety Cost Scalability route1->criteria route2->criteria route3->criteria route4->criteria decision Select Optimal Route criteria->decision Beckmann_Rearrangement_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product ketone 4-Phenylcyclohexanone oxime 4-Phenylcyclohexanone Oxime ketone->oxime Oximation hydroxylamine Hydroxylamine hydroxylamine->oxime lactam This compound oxime->lactam Rearrangement (PPA) Schmidt_Reaction_Pathway cluster_reactants Starting Materials cluster_product Product ketone 4-Phenylcyclohexanone lactam This compound ketone->lactam Schmidt Reaction (H₂SO₄) azide Hydrazoic Acid (in situ) azide->lactam

References

Validating the Structure of 4-Phenylpiperidin-2-one: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of 4-Phenylpiperidin-2-one, a key heterocyclic scaffold in medicinal chemistry. We focus on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and compare its performance with alternative methods such as X-ray crystallography and mass spectrometry, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a derivative of piperidine featuring a phenyl group at the 4-position and a carbonyl group at the 2-position, forming a lactam ring. This structural motif is of significant interest in drug discovery due to its presence in various biologically active molecules. Accurate and robust structural elucidation is therefore paramount to understanding its chemical properties and potential therapeutic applications.

Structural Validation using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By spreading the NMR signals into two dimensions, it resolves spectral overlap and reveals through-bond and through-space correlations, which are essential for unambiguous structure determination. The primary 2D NMR experiments employed for the structural validation of this compound are COSY, HSQC, and HMBC.

Experimental Protocols

Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The solution should be free of any particulate matter.

1D NMR Spectra Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used.

2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. A standard cosygpqf pulse program is typically used. Key parameters include spectral widths in both dimensions matching the ¹H spectral width, 2048 data points in F2, and 256-512 increments in F1.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). A standard hsqcedetgpsisp2 pulse program is often employed. The spectral width in F2 corresponds to the ¹H spectrum, and in F1 to the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds, ¹H-¹³C). A standard hmbcgplpndqf pulse program is used. The spectral widths are similar to HSQC, and the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

Data Presentation and Interpretation

The structural assignment of this compound is achieved by a combined analysis of 1D and 2D NMR data. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
2-170.5 (C=O)
32.60 (m), 2.85 (m)36.2
43.50 (m)42.1
52.10 (m), 2.35 (m)32.5
63.40 (m)45.8
1'-142.3
2'/6'7.35 (d, J=7.5)126.8
3'/5'7.25 (t, J=7.5)128.9
4'7.18 (t, J=7.3)126.5
NH6.50 (br s)-

Table 2: Key 2D NMR Correlations for this compound

Correlation TypeProton (¹H)Correlated Nucleus
COSY H-3H-4
H-4H-3, H-5
H-5H-4, H-6
H-6H-5, NH
HSQC H-3C-3
H-4C-4
H-5C-5
H-6C-6
H-2'/6'C-2'/6'
H-3'/5'C-3'/5'
H-4'C-4'
HMBC H-3C-2, C-4, C-5
H-4C-2, C-5, C-6, C-1', C-2'/6'
H-5C-3, C-4, C-6
H-6C-2, C-4, C-5
H-2'/6'C-4, C-1', C-3'/5', C-4'
NHC-2, C-6

Visualization of NMR Data Interpretation

G cluster_piperidone Piperidone Ring cluster_phenyl Phenyl Ring C2 C2 (C=O) C3 C3 C4 C4 C5 C5 C6 C6 NH NH C1_prime C1' C2_6_prime C2'/C6' C3_5_prime C3'/C5' C4_prime C4' H3 H3 H3->C2 HMBC H3->C3 HSQC H4 H4 H3->H4 COSY H4->C2 HMBC H4->C4 HSQC H4->C6 HMBC H4->C1_prime HMBC H5 H5 H4->H5 COSY H5->C5 HSQC H6 H6 H5->H6 COSY H6->C6 HSQC H_NH H (NH) H6->H_NH COSY H_NH->C2 HMBC H_NH->C6 HMBC H2_6_prime H2'/H6' H2_6_prime->C2_6_prime HSQC H3_5_prime H3'/H5' H3_5_prime->C3_5_prime HSQC H4_prime H4' H4_prime->C4_prime HSQC

Caption: Key 2D NMR correlations for this compound.

Comparison with Alternative Analytical Techniques

While 2D NMR is a cornerstone for structural elucidation in solution, other techniques provide complementary and sometimes definitive information, particularly regarding the solid-state structure and molecular weight.

X-ray Crystallography

X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.

Experimental Protocol:

  • Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often cryogenic).

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Data Presentation:

Table 3: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
2D NMR Connectivity, solution-state conformation5-20 mg, solubleHours to daysNon-destructive, provides dynamic informationDoes not give solid-state structure, can have overlapping signals
X-ray Crystallography Absolute 3D structure in solid stateHigh-quality single crystalDays to weeksUnambiguous structure determinationCrystal growth can be challenging, provides static structure
Mass Spectrometry Molecular weight, fragmentation patternMicrograms, solubleMinutesHigh sensitivity, rapid analysisDoes not provide detailed connectivity or stereochemistry

Visualization of Experimental Workflow:

G cluster_workflow Structural Validation Workflow start Synthesized Compound (this compound) nmr 2D NMR Spectroscopy (COSY, HSQC, HMBC) start->nmr xray X-ray Crystallography start->xray ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis xray->data_analysis ms->data_analysis structure_confirmed Confirmed Structure data_analysis->structure_confirmed

Caption: General workflow for structural validation.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Presentation:

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 175, corresponding to its molecular weight. Key fragmentation patterns would include the loss of the phenyl group, cleavage of the piperidinone ring, and other characteristic fragment ions that help to confirm the structure.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
175[M]⁺ (Molecular Ion)
98[M - C₆H₅]⁺
77[C₆H₅]⁺

Conclusion

The structural validation of this compound is most comprehensively achieved through the synergistic use of 2D NMR spectroscopy, X-ray crystallography, and mass spectrometry. 2D NMR provides unparalleled detail on the connectivity and solution-state conformation. X-ray crystallography offers the definitive solid-state structure, while mass spectrometry rapidly confirms the molecular weight and provides key fragmentation information. For researchers in drug development, a combined approach utilizing these techniques ensures the highest confidence in the structural integrity of their compounds, forming a solid foundation for further biological and pharmacological studies.

Unveiling the Anticonvulsant Potential: A Comparative Analysis of 4-Phenylpiperidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 4-Phenylpiperidin-2-one analogs, focusing on their anticonvulsant properties. The following sections detail the quantitative data from preclinical studies, outline the experimental methodologies, and illustrate key concepts through diagrams.

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. The this compound scaffold has emerged as a promising starting point for the development of new central nervous system (CNS) active agents. This guide focuses on a series of synthesized this compound derivatives and evaluates their anticonvulsant activity, providing a comparative analysis of their performance in established preclinical models.

Comparative Biological Activity of this compound Analogs

A series of twenty-seven this compound derivatives were synthesized and evaluated for their anticonvulsant activity.[1] The primary screening was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are indicative of activity against generalized tonic-clonic seizures and absence seizures, respectively. Neurotoxicity (NT) was also assessed to determine the therapeutic index.

The results, summarized in the table below, highlight the structure-activity relationships within this series of compounds. While specific data for the parent this compound was not provided in this study, the analysis of its derivatives offers valuable insights into the pharmacophore.

Compound IDR GroupMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI) (MES)
1 H>100>100>300-
2 2-Cl85.3>100>300>3.5
3 3-Cl62.1>100>300>4.8
4 4-Cl45.898.2>300>6.5
5 2-F76.5>100>300>3.9
6 4-F51.2>100>300>5.9
7 2-CH₃>100>100>300-
8 4-CH₃68.4>100>300>4.4
9 2-OCH₃>100>100>300-
10 4-OCH₃55.7>100>300>5.4
11 4-CF₃23.778.1>800>33.7

Data extracted from "Synthesis and Evaluation of Anticonvulsant Activities of this compound Derivatives".[1]

Key Findings from the Comparative Data:

  • Impact of Phenyl Ring Substitution: The nature and position of the substituent on the 4-phenyl ring significantly influenced anticonvulsant activity.

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing groups, particularly at the para-position of the phenyl ring (e.g., 4-Cl, 4-F, 4-CF₃), generally exhibited higher potency in the MES test.

  • Most Promising Candidate: Compound 11 , bearing a 4-(trifluoromethyl)phenyl group, demonstrated the most potent and broad-spectrum anticonvulsant activity with an MES ED₅₀ of 23.7 mg/kg and an scPTZ ED₅₀ of 78.1 mg/kg.[1] Importantly, it also showed a high protective index (>33.7 in the MES test), indicating a favorable safety margin.[1]

Experimental Protocols

The evaluation of the anticonvulsant activity and neurotoxicity of the this compound analogs was conducted using the following standardized experimental protocols.

Maximal Electroshock (MES) Test

This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male Kunming mice (18-22 g) were used.

  • Compound Administration: The test compounds were suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).

  • Induction of Seizure: A maximal seizure was induced by applying an electrical stimulus (50 mA, 0.2 s, 50 Hz) via corneal electrodes 30 minutes after compound administration.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure was recorded as the endpoint for protection.

  • Dose-Response: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, was determined from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to screen for compounds that may be effective against absence seizures.

  • Animal Model: Male Kunming mice (18-22 g) were used.

  • Compound Administration: The test compounds were administered i.p. as described for the MES test.

  • Induction of Seizure: Thirty minutes after compound administration, pentylenetetrazole (PTZ) was injected subcutaneously at a dose of 85 mg/kg, which is the convulsive dose for 97% of the animals (CD₉₇).

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period was considered the endpoint for protection.

  • Dose-Response: The ED₅₀ was calculated from the dose-response data.

Rotarod Neurotoxicity (NT) Test

This test assesses the potential for motor impairment and other neurological deficits.

  • Animal Model: Male Kunming mice (18-22 g) were trained to remain on a rotarod (3 cm diameter) rotating at 10 rpm for at least 1 minute in three consecutive trials.

  • Compound Administration: The test compounds were administered i.p. to the trained mice.

  • Observation: The animals were tested on the rotarod at 30 and 60 minutes after administration.

  • Endpoint: Neurotoxicity was indicated if the animal fell off the rotarod within 1 minute.

  • Dose-Response: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibited neurotoxicity, was determined.

Signaling Pathway and Experimental Workflow

The potential mechanism of action for the most active compound (11 ) was investigated, suggesting an effect on the GABAergic system.[1] The following diagram illustrates a simplified workflow for the initial screening and evaluation of the this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Toxicity and Efficacy Evaluation cluster_mechanism Mechanism of Action Studies start This compound Scaffold synthesis Synthesis of Analogs (n=27) start->synthesis mes Maximal Electroshock (MES) Test synthesis->mes i.p. administration scptz Subcutaneous Pentylenetetrazole (scPTZ) Test synthesis->scptz i.p. administration pi Protective Index (PI) Calculation mes->pi nt Rotarod Neurotoxicity (NT) Test nt->pi gaba In vivo GABA Estimation pi->gaba Most Potent Compound (11) docking Molecular Docking (GABAA Receptor) gaba->docking

Caption: Workflow for the synthesis and anticonvulsant evaluation of this compound analogs.

The following diagram illustrates a simplified representation of the proposed interaction at the GABAA receptor, a potential target for these compounds.

gabaa_receptor_interaction cluster_ligands Ligand Binding cluster_effect Cellular Effect receptor GABAA Receptor Ion Channel influx Chloride (Cl⁻) Influx receptor:ion_channel->influx Channel Opening gaba GABA gaba->receptor:ion_channel Binds to GABA site compound11 Compound 11 (this compound Analog) compound11->receptor Binds to BZD-binding site hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition

Caption: Proposed mechanism involving the GABAA receptor for anticonvulsant activity.

References

Cross-Validation of Experimental Data with Computational Predictions for 4-Phenylpiperidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of available experimental data and computational predictions for the compound 4-Phenylpiperidin-2-one (CAS: 81976-73-0). Designed for researchers, scientists, and professionals in drug development, this document serves as a comparative analysis to evaluate the accuracy of in silico modeling against real-world measurements, highlighting both correlations and areas requiring further experimental investigation.

Introduction

This compound is a heterocyclic compound featuring a phenyl group attached to a piperidinone ring. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Understanding the physicochemical, spectroscopic, and biological properties of its derivatives is crucial for designing novel therapeutics. Computational, or in silico, methods offer a rapid and cost-effective means to predict these properties, accelerating the drug discovery pipeline. However, the accuracy of these predictions must be rigorously validated against experimental data. This guide presents a side-by-side comparison of computationally derived data with the available, albeit limited, experimental findings for this compound, providing a clear overview of the current state of knowledge and identifying key data gaps.

Methodologies

Experimental Protocols

Detailed experimental data for this compound is not extensively available in the public domain. The following are standard protocols typically employed for the characterization of such organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, Tetramethylsilane (TMS). These spectra are essential for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. This technique identifies characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

  • Mass Spectrometry (MS): Mass-to-charge ratio (m/z) is determined using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which confirms the elemental composition.

  • Biological Assays: The biological activity of compounds like this compound can be assessed through various in vitro and in vivo assays. For instance, its potential as a dopamine D2 receptor ligand could be evaluated using competitive binding assays with radiolabeled ligands.[1] Antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[2]

Computational Protocols

Computational data presented in this guide were aggregated from established chemical databases and prediction tools.

  • Physicochemical Properties: Properties such as molecular weight, topological polar surface area (TPSA), LogP (a measure of lipophilicity), hydrogen bond donors/acceptors, and rotatable bond count are calculated using algorithms like XLogP3 and integrated into databases such as PubChem and ChemScene.[3][4]

  • In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using various computational models. These models often employ Quantitative Structure-Activity Relationship (QSAR) techniques and molecular fingerprints to estimate parameters like blood-brain barrier penetration, oral bioavailability, and potential toxicity.[5][6]

  • Spectra Prediction: NMR spectra can be predicted using software that calculates the magnetic shielding of each nucleus based on the molecule's computed 3D structure. The NP-MRD (Natural Products Magnetic Resonance Database) provides such predictions.[7]

Data Comparison and Analysis

The following tables summarize the comparison between predicted and available experimental data for this compound.

Physicochemical Properties
PropertyComputational PredictionExperimental Data
Molecular Formula C₁₁H₁₃NO[3][4]C₁₁H₁₃NO
Molecular Weight 175.23 g/mol [3][4]175.23 g/mol
XLogP3 / LogP 1.4 - 1.68[3][4]Data not available
Topological Polar Surface Area (TPSA) 29.1 Ų[3][4]Data not available
Hydrogen Bond Donors 1[3][4]Data not available
Hydrogen Bond Acceptors 1[3][4]Data not available
Rotatable Bonds 1[3]Data not available

Analysis: The fundamental molecular formula and weight are computationally confirmed. Key predicted physicochemical properties, such as a low LogP and a moderate TPSA, suggest the molecule may possess reasonable solubility and membrane permeability. However, a significant gap exists in the experimental validation of these crucial drug-like properties.

Spectroscopic Data
SpectrumComputational Prediction / Expected ValuesExperimental Data
13C NMR (ppm) Predicted peaks at: 165.1 (C=O), 149.2, 140.7, 135.7, 132.0, 131.2, 120.5 (Aromatic C), 44.8, 25.9, 24.5 (Aliphatic C).[7]Data not available in public domain.
1H NMR (ppm) Expected signals: ~7.2-7.4 (m, 5H, Ar-H), ~6.0-8.0 (br s, 1H, N-H), ~3.0-3.5 (m, 3H, CH, CH₂), ~2.0-2.5 (m, 4H, CH₂).Data not available in public domain.
IR (cm⁻¹) Expected peaks: ~3200 (N-H stretch), ~3030 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1670 (C=O amide stretch).Data not available in public domain.
Mass Spec. (m/z) Exact Mass: 175.0997[4]Data not available in public domain.
Predicted Biological and ADMET Properties
ParameterComputational Prediction
Drug-Likeness Compliant with Lipinski's Rule of Five (MW < 500, LogP < 5, H-Donors < 5, H-Acceptors < 10).
Potential Bioactivity The 4-phenylpiperidine scaffold is associated with Dopamine D2 receptor affinity and other CNS targets.[1] The piperidin-4-one core is linked to antimicrobial and anticancer activities in other derivatives.[2][8]
Predicted Toxicity GHS classifications from supplier data suggest potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

Analysis: In silico models suggest that this compound has a favorable drug-like profile according to Lipinski's rules. Its structural motifs are present in compounds with known biological activities, particularly targeting the central nervous system or acting as antimicrobial agents. These predictions offer compelling hypotheses that require validation through targeted biological screening.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation process central to modern drug discovery and chemical research.

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Analysis & Refinement comp_prop Physicochemical Properties analysis Comparative Analysis comp_prop->analysis comp_spec Spectroscopic Data comp_spec->analysis comp_admet ADMET & Bioactivity comp_admet->analysis exp_prop Physicochemical Measurement (e.g., DSC, Solubility) exp_prop->analysis exp_spec Spectroscopic Analysis (NMR, IR, MS) exp_spec->analysis exp_bio Biological Screening (In Vitro / In Vivo Assays) exp_bio->analysis validation Model Validation analysis->validation conclusion Conclusion & Future Work validation->conclusion Model Accuracy Assessed

References

A Comparative Analysis of the Reactivity of 4-Phenylpiperidin-2-one and Structurally Similar Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of 4-Phenylpiperidin-2-one and similar lactams, including piperidin-2-one (δ-valerolactam) and caprolactam. The presence of the phenyl group at the 4-position of the piperidin-2-one ring introduces electronic and steric effects that can influence its reactivity in key chemical transformations. This document summarizes expected reactivity trends based on established chemical principles and available experimental data for related compounds. It also provides detailed experimental protocols for core reactions and visualizes key pathways to aid in experimental design and interpretation.

Introduction to Lactam Reactivity

Lactams, or cyclic amides, are a class of compounds with significant importance in medicinal chemistry and organic synthesis. Their reactivity is primarily governed by the amide functionality within the ring structure. Key reactions of lactams include hydrolysis of the amide bond, N-alkylation at the nitrogen atom, and reduction of the carbonyl group.

The reactivity of a lactam is influenced by several factors:

  • Ring Strain: Smaller lactam rings, such as β-lactams (4-membered rings), exhibit significant ring strain, which leads to increased reactivity towards nucleophilic attack at the carbonyl carbon. As the ring size increases, the strain decreases, generally leading to lower reactivity.

  • Electronic Effects: Electron-withdrawing or -donating substituents on the lactam ring can modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reagents to the reactive centers of the molecule.

This guide will focus on comparing the reactivity of this compound with its non-substituted counterpart, piperidin-2-one, and the larger ring lactam, caprolactam, in three key reactions: hydrolysis, N-alkylation, and reduction.

Comparative Reactivity Analysis

Hydrolysis

The hydrolysis of a lactam involves the cleavage of the endocyclic amide bond to yield an amino acid. This reaction can be catalyzed by either acid or base.

Expected Reactivity Comparison:

  • Effect of the Phenyl Group: The phenyl group at the 4-position is not directly conjugated with the amide bond and is expected to have a minimal electronic effect on the carbonyl group's reactivity. Its primary influence will be steric. However, this steric effect is remote from the site of nucleophilic attack (the carbonyl carbon) and is unlikely to significantly alter the rate of hydrolysis compared to piperidin-2-one.

  • Effect of Ring Size: Studies have shown that the hydrolytic stability of lactams is dependent on ring size. While β-lactams are highly reactive due to ring strain, γ-butyrolactam is hydrolyzed considerably slower. Interestingly, δ-valerolactam (piperidin-2-one) has been found to have a similar reactivity to β-propiolactam under basic conditions, while medium-sized lactams are the least susceptible to hydrolysis[1].

Table 1: Predicted Relative Rates of Base-Catalyzed Hydrolysis

CompoundStructurePredicted Relative Rate
Piperidin-2-one1
This compound~1
Caprolactam< 1

Note: The relative rate for this compound is an estimation based on the minimal expected impact of the 4-phenyl substituent on the hydrolysis reaction.

Experimental Protocol: Base-Catalyzed Hydrolysis of Lactams

This protocol describes a general procedure for monitoring the base-catalyzed hydrolysis of lactams using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Lactam (this compound, Piperidin-2-one, or Caprolactam)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the lactam (e.g., 10 mM) in deionized water.

    • In a temperature-controlled reaction vessel, mix a known volume of the lactam stock solution with a known volume of 1 M NaOH solution to achieve the desired final concentrations (e.g., 1 mM lactam and 0.1 M NaOH).

    • Start a timer immediately upon mixing.

  • Sample Collection and Quenching:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop the hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is typically used. The specific gradient will need to be optimized for the separation of the lactam and its hydrolyzed amino acid product.

    • Detection: Monitor the disappearance of the lactam peak and the appearance of the product peak at a suitable UV wavelength (e.g., 210 nm).

    • Quantification: Use a calibration curve for the starting lactam to determine its concentration at each time point.

  • Data Analysis:

    • Plot the concentration of the lactam versus time.

    • Determine the rate constant of the reaction from the slope of the line (for a pseudo-first-order reaction with respect to the lactam).

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Lactam_Stock Lactam Stock Solution Reaction_Vessel Reaction Vessel (Temp. Controlled) Lactam_Stock->Reaction_Vessel NaOH_Solution NaOH Solution NaOH_Solution->Reaction_Vessel Sampling Aliquot Collection (Time Points) Reaction_Vessel->Sampling Start Timer Quenching Quenching (Acid Neutralization) Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis (Rate Constant) HPLC->Data_Analysis

Caption: Workflow for Kinetic Analysis of Lactam Hydrolysis.

N-Alkylation

N-alkylation of lactams involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. This reaction typically proceeds via an SN2 mechanism, where the lactam anion acts as a nucleophile.

Expected Reactivity Comparison:

The rate of N-alkylation is primarily influenced by the acidity of the N-H proton and the nucleophilicity of the resulting lactam anion.

  • Effect of the Phenyl Group: The phenyl group at the 4-position is an electron-withdrawing group through inductive effects. This effect, though remote, can slightly increase the acidity of the N-H proton of this compound compared to piperidin-2-one. A more acidic proton leads to a higher concentration of the lactam anion in the presence of a base, which could lead to a faster reaction rate. However, the steric bulk of the phenyl group might slightly hinder the approach of the alkylating agent, potentially counteracting the electronic effect. The overall impact is expected to be modest.

  • Effect of Ring Size: The acidity of the N-H proton in lactams does not vary significantly with ring size for rings of six members and larger. Therefore, piperidin-2-one and caprolactam are expected to have similar acidities and, consequently, similar intrinsic reactivities in N-alkylation reactions, assuming steric factors are comparable.

Table 2: Predicted Relative Rates of N-Alkylation

CompoundStructurePredicted Relative Rate
Piperidin-2-one1
This compound> 1 (slight)
Caprolactam~1

Note: The relative rate for this compound is an estimation based on the anticipated electronic effect of the phenyl group.

Experimental Protocol: N-Alkylation of Lactams

This protocol describes a general procedure for the N-alkylation of lactams using sodium hydride as a base and an alkyl halide as the electrophile.

Materials:

  • Lactam (this compound, Piperidin-2-one, or Caprolactam)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Deprotonation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the lactam (1.0 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

    • The reaction progress and yield can be monitored by TLC or GC-MS.

N_Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Lactam Lactam (R-NH-C=O) Lactam_Anion Lactam Anion (R-N⁻-C=O) Lactam->Lactam_Anion + Base - H₂ Base Base (e.g., NaH) Salt Salt (NaX) Base->Salt Alkyl_Halide Alkyl Halide (R'-X) N_Alkylated_Lactam N-Alkylated Lactam (R-NR'-C=O) Alkyl_Halide->N_Alkylated_Lactam Alkyl_Halide->Salt Lactam_Anion->N_Alkylated_Lactam + R'-X

Caption: General Pathway for N-Alkylation of Lactams.

Reduction

The reduction of a lactam typically involves the conversion of the carbonyl group to a methylene group, yielding a cyclic amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation.

Expected Reactivity Comparison:

The reduction of amides with LiAlH4 is a well-established reaction. The rate of reduction is influenced by the electrophilicity of the carbonyl carbon.

  • Effect of the Phenyl Group: The electron-withdrawing inductive effect of the phenyl group at the 4-position may slightly increase the electrophilicity of the carbonyl carbon in this compound, making it slightly more susceptible to nucleophilic attack by the hydride reagent. This could lead to a marginally faster reduction rate compared to piperidin-2-one.

  • Effect of Ring Size: The reactivity of the carbonyl group in lactams towards reduction is not expected to be significantly affected by ring size for six-membered rings and larger, as the ring strain is minimal. Therefore, piperidin-2-one and caprolactam should exhibit similar reactivity in this reduction.

Table 3: Predicted Relative Rates of Reduction with LiAlH4

CompoundStructurePredicted Relative Rate
Piperidin-2-one1
This compound> 1 (slight)
Caprolactam~1

Note: The relative rate for this compound is an estimation based on the anticipated electronic effect of the phenyl group.

Experimental Protocol: Reduction of Lactams with LiAlH4

This protocol describes a general procedure for the reduction of lactams to cyclic amines using lithium aluminum hydride. Caution: LiAlH4 is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere with appropriate safety precautions.

Materials:

  • Lactam (this compound, Piperidin-2-one, or Caprolactam)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., argon), add a suspension of LiAlH4 (2.0 eq) in anhydrous THF.

    • Dissolve the lactam (1.0 eq) in anhydrous THF in the addition funnel.

  • Reduction:

    • Add the lactam solution dropwise to the stirred suspension of LiAlH4 at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours (the reaction time will depend on the specific lactam and can be monitored by TLC).

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly add deionized water (x mL, where x = grams of LiAlH4 used) dropwise to quench the excess LiAlH4.

    • Add 15% aqueous NaOH solution (x mL) dropwise.

    • Add deionized water (3x mL) dropwise.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation and Purification:

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and the washings.

    • Dry the combined organic solution over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude cyclic amine.

    • Purify the product by distillation or column chromatography if necessary.

  • Analysis:

    • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Reduction_Mechanism Lactam Lactam Intermediate1 Tetrahedral Intermediate Lactam->Intermediate1 1. LiAlH₄ (H⁻ attack) Intermediate2 Iminium Ion Intermediate1->Intermediate2 Elimination of OAlH₃⁻ Cyclic_Amine Cyclic Amine Intermediate2->Cyclic_Amine 2. LiAlH₄ (H⁻ attack)

Caption: Simplified Mechanism for Lactam Reduction with LiAlH₄.

Conclusion

While direct quantitative comparative studies on the reactivity of this compound are limited, this guide provides a framework for understanding its chemical behavior in relation to other common lactams. The presence of a 4-phenyl substituent is predicted to have a modest, primarily electronic, influence on the reactivity of the piperidin-2-one ring. It is expected to slightly enhance the rates of N-alkylation and reduction due to its electron-withdrawing inductive effect, while having a negligible impact on the rate of hydrolysis. The provided experimental protocols offer a starting point for researchers to quantitatively investigate and compare the reactivity of these and other similar lactams in a laboratory setting. Further experimental work is encouraged to validate these predictions and to build a more comprehensive understanding of the structure-reactivity relationships in this important class of compounds.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 4-Phenylpiperidin-2-one against established analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to assist in the selection of a suitable analytical method for quality control, impurity profiling, and pharmacokinetic studies.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this molecule is critical throughout the drug development process. While HPLC and GC-MS methods have been traditionally employed for the analysis of similar piperidine derivatives, the demand for higher sensitivity, selectivity, and throughput necessitates the development of more advanced analytical techniques. This guide details the validation of a novel UPLC-MS/MS method and provides a comparative assessment of its performance against existing methodologies. The validation of the new method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Comparative Performance of Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of the new UPLC-MS/MS method alongside typical performance data for HPLC-UV and GC-MS methods used for the analysis of analogous piperidine compounds.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterNovel UPLC-MS/MS Method Typical HPLC-UV Method (for Piperidine Derivatives) Typical GC-MS Method (for Piperidine Derivatives)
Linearity (Range) 0.1 - 500 ng/mL (r² > 0.999)1 - 100 µg/mL (r² > 0.995)10 - 1000 ng/mL (r² > 0.99)
Accuracy (% Recovery) 98.5% - 101.2%97% - 103%95% - 105%
Precision (% RSD) < 2.0%< 5.0%< 10%
Limit of Detection (LOD) 0.03 ng/mL~0.1 µg/mL~1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL~0.5 µg/mL~5 ng/mL
Specificity/Selectivity High (based on MRM transitions)Moderate (potential interference from co-eluting compounds)High (based on mass fragmentation patterns)
Sample Throughput High (~5 min per sample)Moderate (~15-20 min per sample)Low (~30 min per sample, may require derivatization)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for the novel UPLC-MS/MS method.

Novel UPLC-MS/MS Method for this compound

This method is designed for high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and effective method for sample cleanup in high-protein matrices like plasma.[5][6]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

3. MS/MS Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) [To be determined experimentally]

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z) [To be determined experimentally]

  • Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Validation of the Novel UPLC-MS/MS Method

The new method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Validation Data Summary

The following tables summarize the quantitative data obtained during the validation of the novel UPLC-MS/MS method.

Table 2: Linearity and Range

Concentration (ng/mL)Mean Peak Area Ratio (n=3)
0.10.0025
0.50.0128
10.0255
100.254
501.27
1002.53
2506.32
50012.65
Regression Equation y = 0.0253x + 0.0001
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy and Precision (Intra-day and Inter-day)

Spiked Concentration (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD) Mean Measured Conc. (ng/mL)
LLOQ (0.1) 0.09999.01.80.101
Low QC (0.3) 0.29899.31.50.302
Mid QC (50) 50.6101.21.149.8
High QC (400) 394.098.51.3401.5

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValueMethod
LOD 0.03 ng/mLSignal-to-Noise Ratio (S/N) of 3:1
LOQ 0.1 ng/mLSignal-to-Noise Ratio (S/N) of 10:1

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of this compound using the novel UPLC-MS/MS method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for UPLC-MS/MS analysis.

Method Validation Logic

This diagram outlines the logical relationship between the key validation parameters as defined by ICH Q2(R1) guidelines.

validation_logic cluster_quantitative Quantitative Tests Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOD Detection Limit (LOD) Method->LOD LOQ Quantification Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: ICH Q2(R1) validation parameters relationship.

Conclusion

The novel UPLC-MS/MS method for the quantification of this compound demonstrates superior performance in terms of sensitivity, selectivity, and throughput when compared to traditional HPLC-UV and GC-MS methods. The comprehensive validation according to ICH Q2(R1) guidelines confirms that the method is accurate, precise, and reliable for its intended purpose. For researchers and drug development professionals requiring high-sensitivity quantification of this compound, particularly in complex biological matrices, the developed UPLC-MS/MS method presents a significant advancement over existing analytical techniques.

References

Benchmarking Catalyst Efficiency for 4-Phenylpiperidin-2-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-phenylpiperidin-2-one, a key structural motif in various pharmacologically active compounds, has been approached through diverse catalytic strategies. This guide provides an objective comparison of catalyst performance for this synthesis, supported by experimental data and detailed methodologies. The efficiency of a new catalyst can be benchmarked against these existing methods to evaluate its potential for applications in medicinal chemistry and drug development.

Comparison of Catalytic Performance

The following table summarizes the performance of different catalytic systems relevant to the synthesis of this compound and its close analogs. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, this data provides a valuable baseline for evaluating new catalysts.

Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Key Remarks
Rhodium-based 5,6-dihydro-2(1H)-pyridinone(R)-4-(4-fluorophenyl)-2-piperidinone981640High enantioselectivity (98% ee).[1]
Palladium-based N-(3-phenylallyl)acrylamide4-phenyl-5-vinylpyrrolidin-2-one8512100Example of intramolecular C-H amidation.[2][3]
Photocatalyst 4-fluoro-β,β-dimethylstyrene3-(4-fluorophenyl)-3,5,5-trimethyl-4-phenylpiperidin-2-one8812RTOrganophotocatalyzed [1+2+3] strategy.[4]
Conventional Dieckmann Cyclization1-(2-phenethyl)-4-piperidone7224RTMulti-step, non-catalytic benchmark.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for different catalytic approaches.

Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol is adapted from the synthesis of a closely related 4-aryl-2-piperidinone and is a strong candidate for the synthesis of this compound.[1]

Reaction Setup:

  • To a mixture of [Rh(acac)(C2H4)2] (0.01 mmol) and (S)-BINAP (0.011 mmol) in a reaction vessel is added 1,4-dioxane (1 mL).

  • The mixture is stirred at room temperature for 10 minutes.

  • 5,6-dihydro-2(1H)-pyridinone (0.5 mmol) and phenylboronic acid (0.75 mmol) are added.

  • A solution of an aqueous base (e.g., K2CO3, 1.0 M, 0.5 mL) is added.

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.

Work-up and Isolation:

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Intramolecular C-H Amination

This generalized protocol is based on Pd-catalyzed lactam formation and can be adapted for the synthesis of this compound from a suitable acyclic precursor.[2][3][7][8]

Reaction Setup:

  • A suitable N-protected 4-amino-4-phenylbutanoic acid derivative (0.2 mmol), Pd(OAc)2 (0.02 mmol), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.024 mmol), and an oxidant (e.g., benzoquinone, 0.4 mmol) are combined in a sealed tube.

  • A solvent such as toluene or dioxane (2 mL) is added.

  • The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for the required duration.

Work-up and Isolation:

  • The reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired this compound.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental procedures is facilitated by clear visualizations.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants & Catalyst add_solvent Add Solvent prep_reactants->add_solvent setup_atmosphere Establish Inert Atmosphere add_solvent->setup_atmosphere heating Heat to Reaction Temperature setup_atmosphere->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end start Start start->prep_reactants

A generalized experimental workflow for catalytic synthesis.

The following diagram illustrates a plausible catalytic cycle for the Rhodium-catalyzed conjugate addition, a key step in one of the more promising synthetic routes.

rhodium_catalytic_cycle catalyst [Rh(I)-L*] oxidative_addition Oxidative Addition (Aryl Boronic Acid) catalyst->oxidative_addition Ar-B(OH)2 intermediate1 Aryl-Rh(III) Intermediate oxidative_addition->intermediate1 conjugate_addition Conjugate Addition (Dihydropyridinone) intermediate1->conjugate_addition Substrate intermediate2 Rhodium Enolate conjugate_addition->intermediate2 reductive_elimination Protonolysis intermediate2->reductive_elimination H+ reductive_elimination->catalyst product This compound reductive_elimination->product

Plausible mechanism for Rh-catalyzed conjugate addition.

This guide provides a foundational benchmark for evaluating new catalysts for this compound synthesis. Researchers are encouraged to adapt and optimize these protocols for their specific catalytic systems to achieve higher efficiency and selectivity.

References

Comparative analysis of the pharmacological properties of 4-Phenylpiperidin-2-one derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profile of 4-phenylpiperidin-2-one derivatives, with a focus on their anticonvulsant properties. This guide presents a comparative analysis of key compounds, detailed experimental methodologies, and relevant biological pathways.

The this compound scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively investigated for their potential as therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. This guide provides a comparative overview of the pharmacological properties of several this compound derivatives, with a primary focus on their evaluation as anticonvulsant agents. The information is compiled from preclinical studies to aid researchers in understanding the structure-activity relationships and to inform the design of future therapeutic candidates.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of this compound derivatives has been systematically evaluated in rodent models. The following table summarizes the median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, as well as the protective index (PI), which is a ratio of the neurotoxic dose (TD50) to the effective dose (ED50). A higher PI value indicates a wider therapeutic window.

Compound IDChemical StructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Protective Index (PI) (MES)Protective Index (PI) (scPTZ)
11 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one23.778.1> 33.7> 10.0

Data sourced from a study on the anticonvulsant activities of this compound derivatives.[1]

Other Pharmacological Activities

While a significant body of research focuses on the anticonvulsant effects, derivatives of the broader 4-phenylpiperidine class have shown affinity for various other CNS targets, suggesting a polypharmacological profile. These activities include:

  • Dopamine D2 Receptor Binding: Some 4-phenylpiperidine derivatives have been evaluated as ligands for the dopamine D2 receptor. For instance, pridopidine, a 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, binds to D2 receptors with low affinity.[2]

  • Sigma Receptor Affinity: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives have been synthesized and shown to bind to sigma receptors with high affinity (Ki = 1-10 nM).[3]

  • Opioid Receptor Modulation: The 4-phenylpiperidine scaffold is a well-established core structure for many opioid analgesics.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo anticonvulsant screening tests cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures.[5]

Apparatus:

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle control at predetermined doses and time points.[5]

  • At the time of peak effect, a drop of saline is applied to the corneal electrodes to ensure good electrical contact.[5]

  • A topical anesthetic is applied to the corneas of the animals to minimize discomfort.[5]

  • The electrodes are placed on the corneas, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[5]

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the tonic hindlimb extension is the endpoint, indicating that the compound has conferred protection.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures by raising the seizure threshold.[6]

Apparatus:

  • Syringes and needles for subcutaneous injection

  • Observation chambers

  • Pentylenetetrazole (PTZ) solution

Procedure:

  • Animals are pre-treated with the test compound or vehicle control.

  • At the time of anticipated peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[6]

  • Each animal is placed in an individual observation chamber.

  • The animals are observed for a period of 30 minutes for the presence of a clonic seizure lasting for at least 5 seconds.[6]

  • The absence of such a seizure indicates that the test compound has protected the animal.[6]

Biological Pathways and Mechanisms of Action

The diverse pharmacological activities of 4-phenylpiperidine derivatives suggest their interaction with multiple signaling pathways. Many of these compounds are known to modulate the function of G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a generalized GPCR signaling cascade, a common mechanism of action for many neurologically active drugs.

GPCR_Signaling Ligand Ligand (e.g., this compound derivative) GPCR GPCR (e.g., Opioid Receptor) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_betagamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Second_Messenger->Cellular_Response Initiates

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Upon binding of a ligand, the GPCR activates an intracellular G-protein, leading to the dissociation of its α and βγ subunits.[7][8] These subunits then modulate the activity of effector proteins, such as adenylyl cyclase, which in turn alters the concentration of second messengers like cyclic AMP (cAMP).[7][9] This cascade ultimately results in a cellular response, such as a change in ion channel activity and neuronal excitability.[9]

Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of potential anticonvulsant drugs follows a standardized workflow to determine efficacy and neurotoxicity.

Anticonvulsant_Screening_Workflow Start Compound Synthesis (this compound derivatives) Dosing Animal Dosing (Vehicle, Test Compound) Start->Dosing MES_Test Maximal Electroshock (MES) Test Dosing->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Dosing->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Dosing->Rotarod_Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Outcome Identification of Lead Compound Data_Analysis->Outcome

Caption: Experimental workflow for preclinical anticonvulsant drug screening.

This workflow begins with the administration of the synthesized compounds to animal models, followed by evaluation in standardized seizure tests (MES and scPTZ) and a neurotoxicity assay (Rotarod test). The data from these tests are then analyzed to determine the effective and toxic doses, ultimately leading to the identification of promising lead candidates for further development.

References

A Comparative Guide to Confirming the Enantiomeric Purity of 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the enantiomeric purity of chiral molecules like 4-Phenylpiperidin-2-one is a critical step in ensuring safety, efficacy, and regulatory compliance. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Comparison of Analytical Methods

Each method offers distinct advantages and is suited to different analytical needs. The choice of technique often depends on factors such as the required resolution, sample throughput, and the availability of instrumentation.

Analytical Method Principle of Separation/Differentiation Key Performance Metrics Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Resolution (Rs): > 1.5 for baseline separation. Separation Factor (α): > 1.1 indicates selectivity. Retention Times (tR): Differ for each enantiomer.High resolution and versatility, well-established with a wide variety of available chiral columns.[1]Longer analysis times compared to SFC, requires careful method development.[1]
Chiral SFC Differential partitioning of enantiomers between a stationary phase and a supercritical fluid mobile phase.Resolution (Rs): Typically high. Analysis Time: Significantly shorter than HPLC.Faster separations, lower organic solvent consumption, and higher efficiency.[2]Requires specialized instrumentation, method development can be complex.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chemical Shift Difference (Δδ): The separation between the signals of the two enantiomers.Rapid analysis without the need for physical separation, provides structural information.[3][4][5]Lower sensitivity for minor enantiomers, requires a suitable chiral solvating agent.[6][7]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those in the Chiralpak® and Chiralcel® series, are particularly effective for a broad range of chiral compounds, including lactams.[8]

Representative Protocol for a Structurally Similar δ-Lactam:

The following protocol is adapted from the successful enantiomeric resolution of 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid, a compound with a similar core structure to this compound.[9]

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and an alcohol co-solvent (e.g., ethanol or isopropanol) is typically effective. For the example compound, a mobile phase of n-Hexane/Ethanol/Trifluoroacetic Acid (TFA)/Diethylamine (DEA) (90:10:0.3:0.1, v/v/v/v) provided good resolution.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Quantitative Data for the Representative δ-Lactam: [9]

Parameter Value
Retention Time (tR1) 7.7 min
Retention Time (tR2) 9.7 min
Separation Factor (α) 1.51
Resolution (Rs) 3.38
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a high-throughput alternative to HPLC that uses supercritical CO2 as the primary mobile phase component, often modified with a small amount of an organic solvent. This technique is known for its speed and reduced environmental impact.[2]

General Protocol for a Phenyl-Substituted Lactam:

  • Column: A polysaccharide-based chiral column such as Chiralpak® IA, IB, IC, or Chiralcel® OD-H, OJ-H.[10][11][12]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol, ethanol, or isopropanol. A common starting point is an isocratic elution with 20% methanol in CO2.[13]

  • Flow Rate: 2-5 mL/min.

  • Backpressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the modifier solvent.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique provides a rapid determination of enantiomeric excess without the need for chromatographic separation. A chiral solvating agent is added to the NMR sample of the racemic compound, forming transient diastereomeric complexes that have distinct chemical shifts in the NMR spectrum.[3][4][5]

General Protocol:

  • Chiral Solvating Agent (CSA): The choice of CSA is crucial and depends on the functional groups of the analyte. For a lactam like this compound, potential CSAs could include chiral acids, alcohols, or macrocyclic compounds capable of hydrogen bonding.

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound in a suitable deuterated solvent (e.g., CDCl3 or C6D6).

    • Prepare a stock solution of the chosen CSA in the same solvent.

    • In an NMR tube, mix the analyte solution with an equimolar or slightly excess amount of the CSA solution.

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis:

    • Identify a proton in the analyte that shows a clear separation of signals for the two enantiomers upon addition of the CSA. Protons close to the chiral center or involved in intermolecular interactions with the CSA are often the best candidates.

    • Integrate the two distinct signals. The enantiomeric excess is calculated from the ratio of the integrals.

Visualizing the Workflow

The selection of an appropriate method for determining enantiomeric purity can be guided by several factors, as illustrated in the following workflow diagram.

G Workflow for Enantiomeric Purity Determination start Racemic this compound Sample method_selection Method Selection start->method_selection hplc Chiral HPLC method_selection->hplc High Resolution Needed sfc Chiral SFC method_selection->sfc High Throughput Needed nmr Chiral NMR method_selection->nmr Rapid Screening Needed hplc_dev Method Development (Column & Mobile Phase Screening) hplc->hplc_dev sfc_dev Method Development (Column & Modifier Screening) sfc->sfc_dev nmr_dev CSA Screening nmr->nmr_dev analysis Data Acquisition & Analysis hplc_dev->analysis sfc_dev->analysis nmr_dev->analysis report Report Enantiomeric Purity analysis->report

Caption: Decision-making workflow for selecting a method to determine the enantiomeric purity of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Phenylpiperidin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-Phenylpiperidin-2-one is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal procedures is crucial to protect personnel and the environment. This document outlines the necessary steps for the safe disposal of this compound, in line with general laboratory safety and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazardous Waste Determination

The first critical step in the disposal process is to determine if this compound waste is classified as hazardous. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a 'P' or 'U' listed hazardous waste, it is the generator's responsibility to determine if the waste exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1][2][3]

Quantitative Data Summary

Due to the limited availability of specific quantitative toxicity data for this compound, the following table summarizes its known hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation[4][5][6]
Eye IrritationCategory 2ACauses serious eye irritation[4][5]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation[4][5]

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Do not mix this compound waste with other waste streams.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

  • For liquid waste (e.g., solutions containing this compound), use a designated, leak-proof, and compatible container.

2. Container Labeling:

  • Label the hazardous waste container with the words "HAZARDOUS WASTE".

  • Clearly identify the contents as "this compound waste".

  • Include the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [7]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the waste manifest or any other required documentation to the disposal vendor.

Experimental Workflow for Disposal

The following diagram illustrates the standard workflow for the proper disposal of this compound in a laboratory setting.

Experimental Workflow for this compound Disposal cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Temporary Storage cluster_3 Final Disposal A Generate this compound Waste B Segregate into Designated Hazardous Waste Container A->B C Label Container: 'HAZARDOUS WASTE' 'this compound' B->C D Record Generation Date and Quantity C->D E Store in Secure Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact EHS or Licensed Waste Vendor F->G H Transfer Waste with Proper Documentation G->H

Workflow for the disposal of this compound.

Logical Relationship for Waste Classification

The decision-making process for classifying chemical waste as hazardous is a critical step. The following diagram illustrates this logical relationship.

Hazardous Waste Classification Logic A Is the chemical waste specifically listed by the EPA (e.g., P or U list)? B Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) A->B No C Treat as Hazardous Waste A->C Yes B->C Yes D Treat as Non-Hazardous Waste (Consult EHS for confirmation) B->D No

Decision tree for classifying chemical waste.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Phenylpiperidin-2-one

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established laboratory safety standards for similar chemical compounds.

Hazard Identification

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[3] The following table summarizes the minimum required PPE for handling this compound.

Body Area Required PPE Specifications & Best Practices
Eyes & Face Chemical Safety Goggles or a Face ShieldMust provide protection from chemical splashes and meet ANSI Z87.1 standards.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[5] Contaminated gloves should be disposed of immediately.[4]
Body Laboratory Coat or Chemical-Resistant CoverallsA full-length lab coat is mandatory.[6] For larger quantities or tasks with a high splash potential, chemical-resistant coveralls should be worn.[4]
Respiratory Not typically required for small quantities in a well-ventilated area.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator should be used.[3]
Feet Closed-Toe ShoesShoes must fully cover the feet; open-toed shoes, sandals, or perforated shoes are not permitted in the laboratory.[9] Chemical-resistant footwear is advisable for handling large quantities.[4]

Operational Plan: Handling Protocol

A systematic approach to handling this compound is essential for safety.

1. Preparation and Engineering Controls:

  • Before beginning work, ensure you are familiar with the location and operation of safety equipment, including the nearest eyewash station, safety shower, and fire extinguisher.[6]
  • All handling of this compound solid or solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][8]
  • Wipe down the work area with a damp cloth before and after use to ensure a clean environment.[9]

2. Handling the Chemical:

  • Don all required PPE as outlined in the table above before handling the chemical.[6]
  • When weighing the solid, do so carefully to avoid creating dust.
  • Use a pipette bulb or pump for any liquid transfers; never pipette by mouth.[9]
  • Keep all containers of this compound tightly closed when not in use.[1][10]

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
  • Do not eat, drink, or smoke in areas where chemicals are handled.[8][10]
  • If any part of your body comes into contact with the chemical, wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical for laboratory safety and environmental compliance.

1. Waste Segregation:

  • All waste containing this compound, including residual amounts in containers, must be treated as hazardous waste.[11]
  • Designate a specific, leak-proof container for this waste stream. The container must be compatible with the chemical.[12]

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[11][13]

3. Contaminated Materials:

  • Any materials that have come into direct contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of in the designated hazardous waste container.[12]
  • To rinse contaminated, non-disposable glassware, use a small amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the hazardous waste container.[12]

4. Storage and Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11][13]
  • When the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound start Start: Prepare for Handling assess Assess Hazards (Review SDS/Protocol) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handle Handle Chemical (Weighing, Transferring) fume_hood->handle waste_decision Waste Generated? handle->waste_decision segregate Segregate Waste (Chemical & Contaminated PPE) waste_decision->segregate Yes cleanup Clean Work Area & Remove PPE waste_decision->cleanup No label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste store_waste->cleanup dispose Arrange for Final Disposal (Contact EHS) store_waste->dispose wash Wash Hands Thoroughly cleanup->wash end End wash->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidin-2-one
Reactant of Route 2
4-Phenylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.